PACAP (1-27), human, ovine, rat
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGBUJXSKLDAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H224N40O39S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657520 | |
| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3147.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127317-03-7 | |
| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Human PACAP (1-27)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the human Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-27). It includes detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and experimental workflows.
Discovery of PACAP
The discovery of PACAP originated from the search for novel hypothalamic releasing hormones. In 1989, Miyata, Arimura, and their colleagues were screening fractions of ovine hypothalamic tissue extracts for their ability to stimulate adenylate cyclase (AC) activity in cultured rat anterior pituitary cells.[1][2][3][4] This bioassay-guided approach led to the isolation of a novel 38-amino acid neuropeptide, which they named Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), based on its potent ability to increase cyclic adenosine monophosphate (cAMP) levels.[1][2][5]
During the purification process of PACAP-38, a shorter, C-terminally truncated form of the peptide with 27 amino acid residues was also isolated.[1][2][4] This isoform, designated PACAP-27, was found to be the N-terminal fragment of PACAP-38 and exhibited similar, potent biological activity in stimulating cAMP production.[1][2][4] Subsequent research revealed that both PACAP-38 and PACAP-27 are derived from the same precursor protein, prepro-PACAP, through alternative post-translational processing.[1][2][6] The amino acid sequence of PACAP is remarkably conserved across various species, suggesting a crucial physiological role.[1][2]
Experimental Protocols: Isolation and Characterization
The following sections detail the generalized methodologies for the isolation and characterization of PACAP from biological tissues, based on standard peptide biochemistry techniques.
Tissue Extraction and Preparation
The initial step involves the extraction of peptides from hypothalamic tissue, where PACAP is highly concentrated.[7]
-
Sample Collection: Hypothalamic tissues are collected and immediately frozen in liquid nitrogen to prevent protein degradation.
-
Homogenization: The frozen tissue is weighed and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid, 20 mM HCl) to inactivate endogenous proteases and facilitate peptide solubilization.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Defatting: The resulting supernatant is collected and often defatted with a solvent like ether or dichloromethane to remove lipids that can interfere with subsequent chromatographic steps.
-
Lyophilization: The aqueous phase containing the peptides is lyophilized (freeze-dried) to concentrate the sample.
Chromatographic Purification
A multi-step chromatographic approach is essential to purify PACAP from the complex mixture of hypothalamic peptides.
-
Gel Filtration Chromatography: The lyophilized extract is reconstituted in an appropriate buffer and subjected to size-exclusion chromatography. This step separates peptides based on their molecular weight, providing an initial fractionation of the crude extract.
-
Ion-Exchange Chromatography: Fractions showing bioactivity from the gel filtration step are pooled and further purified using ion-exchange chromatography (e.g., strong cation exchange).[8] This technique separates peptides based on their net charge at a specific pH.[8] Peptides are eluted with a salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final and most critical purification step, offering high resolution.[9] Fractions from the ion-exchange chromatography are injected onto a C18 column and eluted with a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).[9] The elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.[9]
Bioassay for Activity Monitoring
Throughout the purification process, fractions from each chromatographic step are tested for their biological activity to guide the purification.
-
Cell Culture: Rat anterior pituitary cells are cultured in appropriate media.
-
Stimulation: Aliquots of each fraction are added to the cell cultures.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Identification of Active Fractions: Fractions that significantly increase cAMP levels are selected for the next purification step.
Structural Analysis and Sequencing
Once a pure peptide is obtained, its primary structure is determined.
-
Amino Acid Analysis: An aliquot of the purified peptide is hydrolyzed to its constituent amino acids, which are then quantified to determine the amino acid composition.
-
Peptide Sequencing:
-
Edman Degradation: This classical method sequentially removes N-terminal amino acids, which are then identified by HPLC.[10]
-
Mass Spectrometry (MS): Modern approaches rely heavily on MS.[10] The purified peptide is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined.[10] Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and determine its amino acid sequence from the resulting fragment ions.[10]
-
Quantitative Data
The following tables summarize key quantitative data related to PACAP-27 and PACAP-38.
Table 1: Biological Activity and Potency
| Parameter | PACAP-27 | PACAP-38 | Notes |
| Adenylate Cyclase Stimulation | ~1000x more potent than VIP | ~1000x more potent than VIP | Both isoforms are significantly more potent than Vasoactive Intestinal Peptide (VIP).[1][2] |
| EC50 for cAMP Elevation | 0.31 ± 0.04 nM | 0.36 ± 0.11 nM | Measured in NS-1 cells natively expressing the PAC1 receptor.[11] |
| Receptor Affinity | High affinity for PAC1, VPAC1, and VPAC2 receptors | High affinity for PAC1, VPAC1, and VPAC2 receptors | PACAP isoforms show a 1,000-fold higher affinity for the PAC1 receptor compared to VIP.[12] |
Table 2: Physicochemical and In Vivo Properties
| Property | PACAP-27 | PACAP-38 | Reference |
| Molecular Weight | ~3.0 kDa | ~4.5 kDa | [5] |
| Amino Acid Residues | 27 | 38 | [1][2] |
| Relative Abundance in Brain | 1 part | 10-100 parts | PACAP-38 is generally much more abundant in brain tissues.[6][12] |
| Blood-Brain Barrier Transport | Transmembrane diffusion (lipophilic) | Carrier-mediated (Peptide Transport System-6) | [11] |
Visualizations: Pathways and Workflows
Signaling Pathways of PACAP
PACAP exerts its pleiotropic effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[13] The PAC1 receptor is highly selective for PACAP.[13] Activation of these receptors initiates two primary signaling cascades through the coupling of Gs and Gq proteins.[13][14][15]
Caption: PACAP signaling through Gs/AC/cAMP and Gq/PLC/PKC pathways.
Experimental Workflow for PACAP Isolation
The process of isolating and identifying a novel peptide like PACAP is a systematic, multi-stage endeavor that combines biochemical separation with functional assays and structural analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.pan.pl [journals.pan.pl]
- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Pituitary adenylate cyclase-activating peptide (PACAP) signaling and the dark side of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Human and Ovine PACAP (1-27): Sequence, Signaling, and Experimental Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant therapeutic potential, involved in a myriad of physiological processes including neurotransmission, neuroprotection, and immune regulation. This technical guide provides a comprehensive comparison of the 27-amino acid form of PACAP (PACAP-27) between human and ovine species, delving into its amino acid sequence, cellular signaling pathways, and key experimental protocols for its study. This document is intended to serve as a foundational resource for researchers and professionals engaged in the investigation of PACAP and the development of PACAP-based therapeutics.
Amino Acid Sequence Comparison: Human vs. Ovine PACAP (1-27)
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is highly conserved across species. The N-terminal 27-amino acid fragment, PACAP (1-27), exhibits identical primary structures in humans and sheep (ovine). This remarkable conservation underscores the critical functional importance of this peptide sequence.
| Species | One-Letter Code | Three-Letter Code |
| Human | HSDGIFTDSYSRYRKQMAVKKYLAAVL | His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu |
| Ovine | HSDGIFTDSYSRYRKQMAVKKYLAAVL | His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu |
Table 1: Comparison of Human and Ovine PACAP (1-27) Amino Acid Sequences. The amino acid sequences for human and ovine PACAP (1-27) are identical.
PACAP Signaling Pathways
PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R). PAC1R exhibits a much higher affinity for PACAP than for VIP, making it the principal receptor for PACAP-mediated signaling. Upon binding to these receptors, PACAP initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and phospholipase C.
Adenylyl Cyclase - cAMP - PKA Pathway
Activation of PAC1R, VPAC1R, and VPAC2R leads to the stimulation of Gαs proteins, which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
Phospholipase C - IP3/DAG - PKC Pathway
In addition to coupling to Gαs, PAC1R can also couple to Gαq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of substrate proteins, influencing cellular processes such as proliferation and differentiation.
Figure 1: PACAP Signaling Pathways
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used in PACAP research.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity and specificity of PACAP and its analogs for its receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the PACAP receptor of interest (e.g., PAC1R-transfected CHO cells).
-
Radioligand: 125I-PACAP(1-27) (specific activity ~2000 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., 1 µg/ml aprotinin, 1 µg/ml leupeptin).
-
Non-specific Binding Control: Unlabeled PACAP(1-27) at a high concentration (e.g., 1 µM).
-
Glass Fiber Filters: (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (10-50 µg protein).
-
50 µL of binding buffer or competing unlabeled ligand at various concentrations.
-
50 µL of 125I-PACAP(1-27) at a concentration near its Kd (e.g., 50 pM).
-
For non-specific binding, add 50 µL of 1 µM unlabeled PACAP(1-27).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding experiments, or the IC₅₀ (half-maximal inhibitory concentration) for competition binding experiments.
cAMP Accumulation Assay
This functional assay measures the ability of PACAP to stimulate the production of cAMP, a key second messenger in its signaling pathway.
Materials:
-
Cells: Cells expressing the PACAP receptor of interest, cultured in 24-well plates.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
PACAP(1-27): At various concentrations.
-
Lysis Buffer: 0.1 M HCl or a commercially available lysis reagent.
-
cAMP Assay Kit: (e.g., ELISA or HTRF-based kit).
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells once with stimulation buffer and then pre-incubate with 200 µL of stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add 50 µL of PACAP(1-27) at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Lysis: Aspirate the stimulation buffer and add 200 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking to lyse the cells and release intracellular cAMP.
-
cAMP Measurement: Collect the cell lysates and measure the cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the PACAP concentration and use non-linear regression to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Experimental Workflow
A typical experimental workflow for investigating the effects of PACAP on a cellular system is outlined below.
Figure 2: General Experimental Workflow
Conclusion
The identical nature of human and ovine PACAP (1-27) simplifies cross-species research and highlights its conserved, vital role. Understanding the intricate signaling pathways activated by PACAP is crucial for elucidating its diverse physiological functions and for the rational design of therapeutic agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the pharmacology and cellular effects of PACAP, ultimately contributing to the development of novel treatments for a range of disorders. This document serves as a valuable technical resource, empowering scientists and drug development professionals in their exploration of the multifaceted world of PACAP.
The Role of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Gene in Rats: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pituitary adenylate cyclase-activating polypeptide (PACAP) gene and its protein products in rats. It delves into the molecular biology, signaling pathways, physiological functions, and the experimental methodologies used to investigate this pleiotropic neuropeptide.
Introduction to PACAP
Pituitary adenylate cyclase-activating polypeptide (PACAP), encoded by the Adcyap1 gene, is a highly conserved neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2] It was first isolated from ovine hypothalamus based on its ability to stimulate adenylate cyclase in pituitary cells.[1][3] In mammals, PACAP exists in two biologically active amidated forms: a 38-amino acid form (PACAP38) and a shorter 27-amino acid form (PACAP27).[1][4] PACAP38 is the predominant form in mammalian tissues.[1] The precursor protein also contains another peptide known as PACAP-related peptide (PRP).[4] PACAP and its receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs, indicating its involvement in a vast array of physiological processes.[5][6]
Gene and Peptide Characteristics
The rat Adcyap1 gene gives rise to a precursor protein that is post-translationally processed to yield PACAP38, PACAP27, and PRP.[4] Studies in the rat hypothalamus have shown that all three peptides are expressed, with a PACAP38 to PACAP27 ratio of approximately 60 and a PACAP38 to PRP ratio of about 10.[4]
PACAP Receptors and Signaling Pathways
PACAP exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs):
-
PAC1 Receptor (PAC1R): This is the most specific receptor for PACAP, binding it with an affinity 1000-fold greater than VIP.[7][8] The PAC1 receptor is dually coupled to Gαs and Gαq subunits, leading to the activation of both adenylyl cyclase and phospholipase C, respectively.[9] This dual activation results in an increase in intracellular cyclic AMP (cAMP) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
VPAC1 and VPAC2 Receptors: These receptors bind both PACAP and VIP with similar high affinities.[8][10] They are primarily coupled to Gαs, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[11]
The downstream signaling cascades initiated by PACAP are complex and cell-type specific, involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[9] The PAC1 receptor can also undergo β-arrestin-mediated internalization, leading to sustained ERK signaling from endosomes.[9]
PACAP Signaling Diagrams
Caption: PAC1 Receptor Signaling Pathway.
Caption: VPAC Receptor Signaling Pathway.
Quantitative Data
The following tables summarize key quantitative data related to PACAP and its receptors in rats.
Table 1: PACAP Peptide Ratios in Rat Hypothalamus
| Peptide Ratio | Approximate Value | Reference |
| PACAP38 / PACAP27 | 60 | [4] |
| PACAP38 / PRP | 10 | [4] |
Table 2: Binding Affinities (Kd) of PACAP Peptides and VIP to Receptors in Rat Brain
| Ligand | Receptor Site | Kd (nM) | Brain Region | Reference |
| PACAP-27 | High Affinity | 0.2 | Cortex, Olfactory Bulb, Hypothalamus, Hippocampus, Striatum, Cerebellum, Pons, Spinal Cord | [12] |
| PACAP-27 | Low Affinity | 3.0 | Cortex, Olfactory Bulb, Hypothalamus, Hippocampus, Striatum, Cerebellum, Pons, Spinal Cord | [12] |
| PACAP-38 | Single Class | 0.2-0.9 | Cortex, Olfactory Bulb, Hypothalamus, Hippocampus, Striatum, Cerebellum, Pons, Spinal Cord | [12] |
| PACAP-38 | High Affinity | 0.13 | Cortex | [12] |
| PACAP-38 | Low Affinity | 8-10 | Cortex | [12] |
| PACAP-27 | Low Affinity | 30 | Cortex | [12] |
| PACAP | PAC1 Receptor | ~0.5 | General | [8] |
| VIP | PAC1 Receptor | >500 | General | [8] |
Table 3: Effects of PACAP Administration in Rats
| Administration Route | Dose | Effect | Model | Reference |
| Intracerebroventricular (ICV) | 0.25-1.0 µg | Dose-dependent disruption in motivation, social interaction, and attention | Male Sprague-Dawley Rats | [13] |
| Microinjection into RVLM | Not specified | Sustained sympathoexcitation and tachycardia with transient hypertension | Anesthetized Normotensive and Spontaneously Hypertensive Rats | [10] |
| Intracerebroventricular (ICV) | 2.5 µg | Reduced food intake | Mice (can be extrapolated to rats) | [11] |
| Intraperitoneal (IP) | Not specified | Attenuated mechanical hyperalgesia in a model of diabetic neuropathy | Streptozotocin-induced Diabetic Rats | [5] |
Physiological Functions in Rats
PACAP is a pleiotropic peptide involved in a wide range of physiological functions in rats.
-
Neurotransmission and Neuromodulation: PACAP acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[14] It is involved in processes such as learning and memory, and neuronal excitability.[2][9]
-
Stress Response: PACAP and its primary receptor, PAC1, are key mediators of the stress response.[7][13] Chronic stress can lead to increased PACAP mRNA expression in brain regions like the amygdala and bed nucleus of the stria terminalis.[13] Exogenous administration of PACAP can mimic many physiological and behavioral effects of stress.[13]
-
Cardiovascular Regulation: Centrally, PACAP can induce sympathoexcitation, leading to increased heart rate and blood pressure.[10] Peripherally, it can act as a vasodilator.[10]
-
Feeding and Metabolism: PACAP is involved in the regulation of food intake and energy homeostasis.[11] Its effects on feeding can be anorexic, and it can influence the expression of other feeding-related neuropeptides.[11]
-
Pain Modulation: PACAP has been implicated in pain processing, with evidence suggesting both pronociceptive and analgesic effects depending on the context and location of action.[15][16]
-
Reproduction and Development: PACAP and its receptors are expressed in the placenta and ovaries, suggesting a role in reproductive processes and fetal development.[17][18][19]
-
Gastrointestinal Function: In the GI tract, PACAP regulates secretion, motility, and blood flow.[1]
Experimental Protocols
A variety of experimental techniques are employed to study the PACAP gene and its products in rats.
Gene and Protein Expression Analysis
-
In Situ Hybridization: This technique is used to localize PACAP mRNA within specific cells and brain regions, such as the paraventricular nucleus of the hypothalamus.[4]
-
Protocol Outline:
-
Prepare radiolabeled or fluorescently labeled antisense RNA probes complementary to the rat PACAP mRNA sequence.
-
Fix and section rat brain tissue.
-
Hybridize the probes to the tissue sections.
-
Wash away unbound probes.
-
Detect the hybridized probes using autoradiography or fluorescence microscopy.
-
-
-
Immunohistochemistry (IHC): IHC is used to visualize the distribution of PACAP peptides (PACAP38, PACAP27, PRP) and its receptors in tissue sections.[4]
-
Protocol Outline:
-
Fix and section rat tissue.
-
Incubate sections with primary antibodies specific to the PACAP peptide or receptor of interest.
-
Wash to remove unbound primary antibodies.
-
Incubate with a labeled secondary antibody that binds to the primary antibody.
-
Detect the signal using chromogenic or fluorescent methods.
-
-
-
Quantitative PCR (qPCR): qPCR is used to quantify the expression levels of PACAP and its receptor mRNAs in different tissues or under various experimental conditions.[7][10]
-
Protocol Outline:
-
Isolate total RNA from rat tissue.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform PCR with primers specific for the target gene (e.g., Adcyap1, Adcyap1r1) and a reference gene.
-
Monitor the amplification of the PCR product in real-time using a fluorescent dye.
-
Calculate the relative expression of the target gene.
-
-
-
Radioimmunoassay (RIA): RIA is a sensitive method for quantifying the concentration of PACAP peptides in tissue extracts or plasma.[4]
-
Protocol Outline:
-
Develop specific antibodies against PACAP38, PACAP27, and PRP.
-
Prepare radiolabeled versions of these peptides.
-
Create a standard curve with known concentrations of the unlabeled peptide.
-
Incubate the sample or standard with the antibody and a fixed amount of radiolabeled peptide.
-
Separate the antibody-bound and free peptide.
-
Measure the radioactivity of the bound fraction and determine the concentration in the sample by comparison with the standard curve.
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and identify the different forms of PACAP peptides in tissue extracts.[4]
-
Protocol Outline:
-
Prepare a tissue extract from the rat hypothalamus or other relevant tissue.
-
Inject the extract onto an HPLC column.
-
Elute the peptides using a solvent gradient.
-
Detect the eluting peptides, often by UV absorbance.
-
Identify the peaks corresponding to PACAP38 and PACAP27 by comparing their retention times to those of synthetic standards.
-
-
Functional Assays
-
Microinjection: This technique involves the direct injection of PACAP, its agonists, or antagonists into specific brain regions of anesthetized or freely moving rats to study its in vivo effects on physiology and behavior.[10]
-
Protocol Outline:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., rostral ventrolateral medulla).
-
Allow the rat to recover from surgery.
-
At the time of the experiment, insert an injection cannula through the guide cannula.
-
Infuse a small volume of the test substance (e.g., PACAP solution).
-
Monitor physiological (e.g., blood pressure, heart rate) or behavioral responses.
-
Verify the injection site histologically after the experiment.
-
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Studying PACAP in Rats.
Conclusion
The pituitary adenylate cyclase-activating polypeptide system in rats is a complex and multifaceted signaling network with crucial roles in a wide array of physiological processes, from stress and metabolism to pain and reproduction. Its intricate signaling pathways, mediated by multiple receptor subtypes, offer numerous potential targets for therapeutic intervention in a variety of pathological conditions. This guide provides a foundational understanding of the PACAP gene in rats, summarizing key data and outlining the experimental approaches used to elucidate its functions. Further research will undoubtedly continue to unravel the complexities of this important neuropeptide and its potential for drug development.
References
- 1. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Signaling in the Hippocampal Dentate Gyrus [frontiersin.org]
- 4. Gene expression of pituitary adenylate cyclase activating polypeptide (PACAP) in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular distribution of PACAP-38 and PACAP receptors in the rat brain: Relation to migraine activated regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) System of the Central Amygdala Mediates the Detrimental Effects of Chronic Social Defeat Stress in Rats | eNeuro [eneuro.org]
- 8. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Properties and distribution of receptors for pituitary adenylate cyclase activating peptide (PACAP) in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pituitary adenylate cyclase-activating polypeptide (PACAP) disrupts motivation, social interaction, and attention in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pituitary adenylate cyclase-activating peptide - Wikipedia [en.wikipedia.org]
- 15. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson’s disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression patterns of pituitary adenylate cyclase activating polypeptide and its type I receptor mRNAs in the rat placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Expression of PACAP and its type-I receptor isoforms in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PACAP(1-27) Receptor Subtypes and Distribution in Ovine Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP(1-38) and PACAP(1-27), the latter being a C-terminally truncated form. First isolated from ovine hypothalamus, PACAP and its receptors are integral components of neuroendocrine and developmental processes. This technical guide provides a comprehensive overview of the PACAP(1-27) receptor subtypes—PAC1, VPAC1, and VPAC2—and their distribution in ovine species. It is designed to be a critical resource for researchers engaged in veterinary science, neuroscience, and pharmaceutical development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Introduction to PACAP and its Receptors
PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. It exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs):
-
PAC1 Receptor (PAC1R): Exhibits a high affinity for both PACAP-38 and PACAP-27, but a much lower affinity for VIP. This makes it the most specific receptor for PACAP.
-
VPAC1 Receptor (VPAC1R): Binds PACAP and VIP with similarly high affinity.
-
VPAC2 Receptor (VPAC2R): Also binds PACAP and VIP with comparable high affinity.
The differential expression of these receptor subtypes across various tissues dictates the physiological response to PACAP. Understanding this distribution in ovine species is crucial for developing targeted therapeutic strategies and for elucidating the role of the PACAP system in sheep physiology and pathology.
Quantitative Distribution of PACAP Receptor Subtypes in Ovine Tissues
The following tables summarize the quantitative messenger RNA (mRNA) expression levels of PACAP and its receptors (PAC1, VPAC1, and VPAC2) in a comprehensive panel of tissues from ovine species (wethers). The data is presented as relative mRNA levels, providing a comparative view of receptor subtype prevalence.
Table 1: Relative mRNA Expression of PACAP and its Receptors in Ovine Tissues
| Tissue | Relative PACAP mRNA Levels | Relative VPAC1 mRNA Levels | Relative VPAC2 mRNA Levels | Relative PAC1 mRNA Levels |
| Brain | High | High | Moderate | High |
| Colon | Low | High | Low | Moderate |
| Cecum | Not Detected | High | Not Detected | Not Detected |
| Muscle | Not Detected | Moderate | Not Detected | Moderate |
| Spleen | Not Detected | Low | Moderate | Not Detected |
| Omasum | Not Detected | Low | Moderate | Not Detected |
| Abomasum | Not Detected | High | Not Detected | Not Detected |
| Duodenum | Not Detected | High | Not Detected | Not Detected |
| Jejunum | Not Detected | High | Not Detected | Not Detected |
| Ileum | Not Detected | High | Not Detected | Not Detected |
| Adipose | Not Detected | Low | Not Detected | Not Detected |
| Heart | Not Detected | Low | Not Detected | Not Detected |
| Kidney | Not Detected | Low | Not Detected | Not Detected |
| Liver | Not Detected | Low | Not Detected | Not Detected |
| Lung | Not Detected | Low | Not Detected | Not Detected |
Data synthesized from Messenger et al., 2022.
Note: "High," "Moderate," and "Low" are relative terms based on the quantitative polymerase chain reaction (qPCR) data presented in the source study. "Not Detected" indicates that mRNA levels were below the limit of detection in the assay. This data provides a foundational understanding of the transcriptional landscape of PACAP receptors in sheep. It is important to note that protein expression levels may vary and require further investigation through techniques like receptor autoradiography and immunohistochemistry.
Signaling Pathways of PACAP Receptors
Upon ligand binding, PACAP receptors activate intracellular signaling cascades that mediate the peptide's diverse physiological effects. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, PAC1 receptors can also couple to other pathways.
Predominant Gs-cAMP Pathway
All three receptor subtypes (PAC1, VPAC1, and VPAC2) couple to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Alternative Gq/11-PLC Pathway (PAC1 Receptor)
The PAC1 receptor, in addition to coupling with Gs, can also activate the Gq/11 alpha subunit. This stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a distinct set of cellular responses.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PACAP receptor distribution and function. These protocols are generalized and should be optimized for specific ovine tissues and experimental conditions.
Quantitative Real-Time PCR (qPCR) for Receptor mRNA Expression
This protocol outlines the steps for quantifying the relative mRNA expression of PACAP receptors in ovine tissues.
Detailed Steps:
-
Tissue Collection and Storage: Immediately snap-freeze ovine tissues in liquid nitrogen upon collection and store at -80°C until RNA extraction.
-
RNA Extraction: Homogenize frozen tissue samples and extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
-
RNA Quality and Quantity: Assess the purity and integrity of the extracted RNA using spectrophotometry (e.g., NanoDrop for A260/A280 and A260/A230 ratios) and gel electrophoresis or a bioanalyzer.
-
Primer Design: Design and validate qPCR primers specific to the ovine sequences of PAC1, VPAC1, VPAC2, and a suitable reference gene (e.g., GAPDH, β-actin).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a fluorescent dye such as SYBR Green in a real-time PCR thermal cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target receptor genes normalized to the reference gene using the ΔΔCt method.
Receptor Autoradiography for Protein-Level Distribution
This protocol describes the localization and quantification of PACAP receptors in ovine tissue sections using radiolabeled ligands.
The Endogenous Roles of PACAP(1-27) in Human Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant endogenous roles in human physiology. This technical guide provides a comprehensive overview of the shorter isoform, PACAP(1-27), focusing on its signaling pathways, physiological functions, and the experimental methodologies used to elucidate its effects. Quantitative data from key human studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling and experimental workflow diagrams are presented to offer a clear visual representation of the complex processes involving PACAP(1-27). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the PACAP system.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) was first isolated from ovine hypothalamus and is known for its potent ability to stimulate adenylate cyclase.[1][2] It exists in two bioactive forms: a 38-amino acid version (PACAP-38) and a C-terminally truncated 27-amino acid form, PACAP(1-27).[3][4] PACAP(1-27) shares significant structural homology (68%) with Vasoactive Intestinal Peptide (VIP), placing it within the secretin/glucagon/VIP superfamily of peptides.[3][5][6] While PACAP-38 is generally the more abundant form in tissues, both peptides exhibit similar biological activities.[7] PACAP is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs, including the pancreas, lungs, heart, gastrointestinal tract, and endocrine glands, highlighting its diverse physiological importance.[1][4][5]
PACAP(1-27) Receptors and Signaling Pathways
PACAP(1-27) exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two VIP receptors, VPAC1 and VPAC2.[3][4][8]
-
PAC1 Receptor (PAC1R): This receptor shows a much higher affinity for PACAP (both PACAP-38 and PACAP-27) than for VIP, with an affinity that is 100 to 1000 times greater.[6][9][10] The equilibrium dissociation constant (Kd) for PACAP-27 binding to PAC1R is approximately 0.5 nM.[6] The PAC1R has numerous splice variants, which can lead to differential signaling.[11]
-
VPAC1 and VPAC2 Receptors: These receptors bind both PACAP(1-27) and VIP with similarly high affinity.[8][12]
Upon binding to these receptors, PACAP(1-27) initiates several intracellular signaling cascades:
-
Adenylate Cyclase (AC) - cAMP - Protein Kinase A (PKA) Pathway: This is the predominant signaling pathway for all three receptors.[8] Activation of Gs protein stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][8]
-
Phospholipase C (PLC) - Calcium (Ca2+) Pathway: The PAC1 receptor, and to some extent the VPAC receptors, can also couple to Gq/11 proteins, activating Phospholipase C (PLC).[8] This leads to the generation of inositol phosphates and an increase in intracellular calcium concentrations.[1][8]
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: PACAP receptors can activate the ERK signaling pathway, which can be dependent or independent of PKA and PKC activation.[8]
These signaling pathways ultimately modulate a wide range of cellular processes, including gene expression, cell proliferation and differentiation, ion channel activity, and neurotransmitter release.[8][11][13]
Signaling Pathway Diagram
Caption: PACAP(1-27) signaling pathways.
Endogenous Roles in Human Physiology
PACAP(1-27) is involved in a myriad of physiological processes in humans, acting as a neurotransmitter, neuromodulator, and hormone-like substance.
Nervous System
PACAP and its receptors are widely expressed in the central and peripheral nervous systems.[3] In the brain, high concentrations are found in the hypothalamus.[1] It plays a crucial role in:
-
Neuroprotection: PACAP exerts neuroprotective effects in models of cerebral ischemia, traumatic brain injury, and Parkinson's disease.[3]
-
Learning and Memory: The PACAP/PAC1R signaling pathway is implicated in synaptic plasticity and hippocampus-dependent learning and memory.[6][8]
-
Stress and Anxiety: PACAP and PAC1R are highly expressed in stress-associated brain regions and are involved in modulating the body's stress response.[8][10]
-
Circadian Rhythm: PACAP is involved in the regulation of the biological clock.[11]
Cardiovascular System
PACAP(1-27) is a potent vasodilator.[2] It is localized in nerve fibers innervating blood vessels and induces vasodilation in various vascular beds, including the brachial artery in healthy men.[1] This vasodilatory effect can lead to skin flushing and an increase in body temperature when administered intravenously.[7] PACAP also has various functions within the heart, where both the peptide and its receptors are present.[2]
Endocrine System
PACAP(1-27) plays a significant role in regulating hormone secretion:
-
Insulin Secretion: PACAP stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner, primarily through a cAMP-mediated mechanism.[1][9]
-
Pituitary Hormone Release: As its name suggests, PACAP stimulates the release of hormones from the anterior pituitary gland.[3]
-
Adrenal Gland: It is involved in the secretion of catecholamines from the adrenal medulla.[11]
Gastrointestinal System
Within the gastrointestinal tract, PACAP(1-27) regulates motility, secretion, and blood flow.[9][14] It can cause relaxation of the lower esophageal sphincter and influence gastric acid secretion.[14]
Respiratory System
PACAP(1-27) is present in nerves around bronchial and vascular smooth muscle in the airways and has bronchodilatory effects.[15][16] In human bronchial epithelial cells, it can induce chloride secretion.[17]
Quantitative Data from Human Studies
| Parameter | Value/Effect | Experimental Context | Reference |
| PACAP(1-27) Infusion Rate (tolerable) | ~3.5 pmol · min⁻¹ · kg⁻¹ | Intravenous infusion in healthy human volunteers. Higher doses cause intense skin flushing. | [1] |
| Intrarectal Body Temperature Change | +1.2°C to +2.4°C | Intravenous infusion of PACAP(1-27) at concentrations from 7.5 to 30 pmol/kg b.w./h in humans. | [7] |
| Receptor Binding Affinity (Kd) | ~0.5 nM | Binding of PACAP(1-27) to the human PAC1 receptor. | [6] |
| Receptor Binding Affinity (VIP vs. PACAP) | >1000-fold lower for VIP | Comparison of VIP and PACAP(1-27) affinity for the human PAC1 receptor. | [6] |
| IC50 for Receptor Antagonism | 3 nM (rat PAC1), 2 nM (rat VPAC1), 5 nM (human VPAC2) | PACAP(1-27) acting as a PACAP receptor antagonist. | [18] |
| Circulating PACAP Levels | <10 pmol/l | Basal circulating levels in healthy humans. | [1] |
Experimental Protocols
In Vivo Infusion of PACAP(1-27) in Humans
Objective: To assess the in vivo vascular effects of PACAP(1-27) in humans.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Preparation: A continuous infusion of sterile PACAP(1-27) is prepared, diluted in 2% human serum albumin.
-
Administration: Following a 15-minute basal period, subjects receive a continuous intravenous infusion of PACAP(1-27) at varying concentrations (e.g., 7.5, 15, 30, 100 pmol/kg b.w./h).
-
Monitoring: Intrarectal body temperature is measured at defined time points throughout the infusion.
-
Blood Sampling: After the experiment, venous blood is collected, centrifuged, and the plasma is stored at -20°C for further analysis.
Source: Adapted from a study on the vascular effects of PACAP in human skin.[7]
Experimental Workflow Diagram
Caption: In vivo PACAP(1-27) infusion workflow.
Measurement of PACAP Levels in Human Plasma
Objective: To quantify the concentration of PACAP in human plasma samples.
Methodology (ELISA):
-
Sample Collection: Blood samples are collected from subjects, typically in the morning after fasting.
-
Plasma Preparation: Samples are centrifuged at 3500 rpm for 15 minutes. The plasma is then extracted and stored at -80°C until analysis.
-
ELISA Procedure: A double-antibody sandwich ELISA immunoassay specific for PACAP is used.
-
The optimal sample volume is determined through dilution tests.
-
All measurements are performed in duplicate.
-
A standard curve is generated using known concentrations of synthetic PACAP.
-
The absorbance is read, and the concentration of PACAP in the samples is calculated based on the standard curve.
-
Source: Adapted from studies measuring PACAP levels in human plasma.[19][20]
In Vitro Studies on Human Bronchial Smooth Muscle
Objective: To investigate the relaxant effect of PACAP(1-27) on human bronchial smooth muscle.
Methodology:
-
Tissue Preparation: Human bronchial tissue is obtained and prepared for in vitro experiments.
-
Precontraction: The bronchial smooth muscle is precontracted with an agent such as carbachol (e.g., 0.1 µM).
-
Drug Administration: Cumulative or non-cumulative concentrations of PACAP(1-27) are added to the tissue bath.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured and recorded.
-
Data Analysis: Concentration-response curves are generated to determine the potency and maximum relaxant effect.
Source: Adapted from a study on the bronchodilatory effects of PACAP analogues.[16]
Conclusion
PACAP(1-27) is a critical endogenous peptide with a wide array of functions in human physiology. Its actions are mediated through a well-defined set of receptors and intracellular signaling pathways, leading to diverse effects across multiple organ systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A deeper understanding of the endogenous roles of PACAP(1-27) will be instrumental in exploring the therapeutic potential of targeting the PACAP system for a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. Further research is warranted to fully elucidate the complex and nuanced roles of this fascinating neuropeptide in human health and disease.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 11. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. View of VIP and PACAP receptors in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 13. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Long-lasting smooth-muscle relaxation by a novel PACAP analogue in human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Guide: Expression of PACAP (1-27) in Rat Peripheral Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the expression of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-27) in the peripheral tissues of rats. It summarizes quantitative data, outlines common experimental protocols for its detection, and visualizes key biological and methodological pathways.
Quantitative Expression Data
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exists in two primary amidated forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27).[1] Studies consistently show that PACAP-38 is the predominant form in most mammalian peripheral tissues.[1][2] PACAP-27, while biologically active, generally constitutes a minor fraction of the total PACAP immunoreactivity.[3][4]
The following table summarizes the quantitative distribution of both PACAP-27 and its more abundant counterpart, PACAP-38, in various rat peripheral tissues as determined by radioimmunoassay (RIA).
Table 1: Concentration of PACAP-27 and PACAP-38 in Rat Peripheral Tissues (pmol/g wet tissue)
| Tissue | PACAP-27 Concentration (pmol/g) | PACAP-38 Concentration (pmol/g) | Reference |
| Hypothalamus * | 12.6 ± 1.8 | 380 ± 34 | [5] |
| Testis | ~0.05 (Calculated as 1/600 of PACAP-38) | High Abundance (~30 pmol/g estimated) | [4] |
| Adrenal Gland | Not explicitly quantified, minor component | Second highest peripheral concentration | [3][6] |
| Stomach | Not explicitly quantified, minor component | Detected, concentration greater than lower gut | [3][4] |
| Duodenum | Not explicitly quantified, minor component | Detected, concentration greater than lower gut | [3][4] |
| Jejunum | Not explicitly quantified, minor component | Detected, concentration greater than lower gut | [3][4] |
| Ovary | Not explicitly quantified | Not a significant amount | [4][7] |
| Placenta | Gene expression confirmed | Gene expression confirmed | [8][9] |
Note: The hypothalamus, a central tissue, is included for reference as it contains the highest known concentrations of both PACAP isoforms and is the only tissue where PACAP-27 has been consistently quantified.[5] In peripheral tissues, PACAP-27 is described as a "minor portion of total PACAP immunoreactivity."[3][4]
Experimental Protocols
The quantification of PACAP-27 and the analysis of its gene expression in rat tissues involve several key methodologies.
Radioimmunoassay (RIA) for PACAP Peptide Quantification
RIA is the primary method used for the specific quantification of PACAP-27 and PACAP-38 peptides in tissue extracts.
Methodology:
-
Tissue Extraction:
-
Peripheral tissues are collected from rats and immediately frozen.
-
Tissues are boiled in water or acid (e.g., 2N acetic acid) to inactivate proteases and then homogenized.
-
The homogenate is centrifuged at high speed, and the supernatant containing the peptides is collected and lyophilized.
-
-
Antibody and Tracer:
-
Assay Procedure:
-
The tissue extract (or PACAP-27 standard) is incubated with the specific PACAP-27 antibody and a fixed amount of [125I]PACAP-27 tracer.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
An anti-rabbit IgG serum is added to precipitate the antibody-bound PACAP (both labeled and unlabeled).
-
The mixture is centrifuged, the supernatant is decanted, and the radioactivity of the resulting pellet is measured using a gamma counter.
-
-
Quantification:
-
A standard curve is generated using known concentrations of synthetic PACAP-27.
-
The concentration of PACAP-27 in the tissue samples is determined by comparing the level of radioactivity in the sample pellets to the standard curve.
-
RT-PCR and Northern Blot for PACAP Gene Expression
To determine if the gene encoding the PACAP precursor is expressed in a given tissue, Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Northern Blot analysis are employed.[7][8]
Methodology:
-
RNA Extraction:
-
Total RNA is isolated from fresh or frozen rat peripheral tissues using standard methods (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
For Northern blotting, poly(A)+ RNA (mRNA) is often purified from the total RNA to increase sensitivity.
-
-
Northern Blot Analysis:
-
The extracted RNA is separated by size via formaldehyde agarose gel electrophoresis.
-
The separated RNA is transferred and cross-linked to a nylon membrane.
-
The membrane is hybridized with a radiolabeled cDNA probe specific to the rat PACAP gene (Adcyap1).
-
The membrane is washed to remove the unbound probe and exposed to X-ray film. The presence of a band of the expected size (~2.7 kb) indicates the expression of PACAP mRNA.[5]
-
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
The resulting cDNA serves as a template for PCR amplification using primers designed to be specific for the rat PACAP gene.
-
The PCR products are analyzed by gel electrophoresis. The presence of a DNA band of the expected size confirms the expression of the PACAP gene in the tissue.
-
Visualization of Pathways and Workflows
PACAP Signaling Pathway
PACAP mediates its effects by binding to three G protein-coupled receptors: the PAC1 receptor, which is specific to PACAP, and the VPAC1 and VPAC2 receptors, which bind PACAP and Vasoactive Intestinal Peptide (VIP) with similar affinity.[10][11] The primary signaling cascades involve the activation of adenylyl cyclase and phospholipase C.
Caption: PACAP signaling through the PAC1 receptor activates Gs and Gq proteins.
Experimental Workflow for PACAP Quantification
The following diagram illustrates a standard workflow for quantifying PACAP peptide levels in rat peripheral tissues using radioimmunoassay.
References
- 1. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution of PACAP as determined by RIA: highly abundant in the rat brain and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Expression of PACAP and its type-I receptor isoforms in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pituitary adenylate cyclase-activating polypeptide (PACAP) and PACAP-receptor type 1 expression in rat and human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide on the Evolutionary Conservation of PACAP (1-27)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with a remarkable degree of evolutionary conservation, particularly its N-terminal 27 amino acid fragment, PACAP (1-27). This high level of conservation across diverse vertebrate species underscores its critical physiological roles, which are mediated through high-affinity interactions with a specific set of G protein-coupled receptors. This technical guide provides a comprehensive overview of the evolutionary conservation of PACAP (1-27), detailing its amino acid sequence homology, receptor binding affinities, and the conserved signaling pathways it activates. Furthermore, this document offers detailed experimental protocols for key assays used to study PACAP, intended to serve as a valuable resource for researchers in the field.
Evolutionary Conservation of the PACAP (1-27) Amino Acid Sequence
The amino acid sequence of PACAP (1-27) is exceptionally well-preserved throughout vertebrate evolution, indicating strong negative selective pressure against mutations. This conservation is a testament to the indispensable functions of this peptide. In all mammalian species studied to date, the sequence of PACAP (1-27) is 100% identical.[1][2][3] Minor variations are observed in non-mammalian vertebrates, typically involving only a few amino acid substitutions that do not significantly alter the peptide's biological activity.[2][3][4][5]
For instance, chicken PACAP (1-27) differs by a single amino acid, while fish species such as salmon may have a few substitutions.[4][5] Despite these minor differences, the core sequence responsible for receptor binding and activation remains largely intact, highlighting its functional importance over hundreds of millions of years of evolution.[4][5]
Table 1: Amino Acid Sequence Alignment of PACAP (1-27) Across Various Vertebrate Species
| Species | Amino Acid Sequence (1-27) | % Identity to Human |
| Human | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |
| Ovine | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |
| Rat | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |
| Mouse | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |
| Chicken | HS DGIFTDSYSRYRKQMAVKKYLAAVLG | 96.3% |
| Frog (Xenopus) | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |
| Salmon | HSDGIFTDSYSRYRKQMAVKKYLS AVLG | 96.3% |
| Sturgeon | HSDGIFTDSYSRYRKQ MAVKKYLAAVLG | 96.3% |
| Stargazer/Flounder/Halibut | HSDGIFTDSYSRYRKQMAVKK YLAAVLG | 96.3% |
| Tunicate | HSDGIFTDSYSRYRKQMAVKKYLAAVL | 92.6% (naturally truncated) |
Note: Amino acid differences from the human sequence are highlighted in bold.
Receptor Binding Affinity and Specificity
PACAP exerts its biological effects by binding to three main G protein-coupled receptors (GPCRs) of the class B secretin-like family: the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[6] PACAP (1-27) exhibits high affinity for all three receptors. However, the PAC1R is considered the specific PACAP receptor, as it binds PACAP with 100- to 1000-fold higher affinity than VIP.[7] In contrast, VPAC1R and VPAC2R bind both PACAP and VIP with similarly high affinities.[6]
The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. The high affinity of PACAP for its receptors is a conserved feature across species.
Table 2: Receptor Binding Affinities (Kd) of PACAP and Related Peptides
| Ligand | Receptor | Species | Kd (nM) |
| PACAP (1-27) | PAC1R | Rat | ~0.5 |
| PACAP (1-38) | PAC1R | Rat | ~0.5 |
| VIP | PAC1R | Rat | >500 |
| PACAP (1-27) | VPAC1R | Rat | ~0.5 |
| PACAP (1-38) | VPAC1R | Rat | ~0.5 |
| VIP | VPAC1R | Rat | ~0.5 |
| PACAP (1-27) | VPAC2R | Human | ~5 |
| PACAP (1-38) | VPAC2R | Human | ~1 |
| VIP | VPAC2R | Human | ~2 |
Note: Kd values are approximate and can vary depending on the experimental conditions and tissue/cell type used.[8][9]
Conserved Signaling Pathways
Upon binding to its receptors, PACAP initiates a cascade of intracellular signaling events that are highly conserved across species. The PAC1R, being the primary receptor for PACAP, can couple to multiple G proteins, predominantly Gs and Gq. This dual coupling allows PACAP to activate two major signaling pathways:
-
Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) / Protein Kinase A (PKA) Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Coupling to the Gq alpha subunit activates Phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes such as neurotransmitter release and cell differentiation.
Furthermore, PACAP-induced signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). ERK activation is a point of convergence for both the cAMP/PKA and PLC/PKC pathways and plays a significant role in cell proliferation, differentiation, and survival.
Caption: PACAP (1-27) Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay for PAC1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled PACAP (1-27) for the PAC1 receptor.
Materials:
-
Cell membranes expressing the PAC1 receptor (e.g., from transfected CHO-K1 cells).
-
Radioligand: 125I-PACAP (1-27) (specific activity ~2000 Ci/mmol).
-
Unlabeled PACAP (1-27) for competition.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[1]
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[1]
-
GF/B filter plates (pre-coated with 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare cell membranes expressing the PAC1 receptor.[1]
-
In a 96-well plate, add 50 µL of binding buffer containing various concentrations of unlabeled PACAP (1-27) (e.g., 10⁻¹² to 10⁻⁶ M). For total binding wells, add 50 µL of binding buffer without competitor. For non-specific binding wells, add a high concentration of unlabeled PACAP (1-27) (e.g., 1 µM).
-
Add 50 µL of 125I-PACAP (1-27) to all wells at a final concentration of ~0.2 nM.[1]
-
Add 100 µL of the cell membrane preparation (5-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 2 hours with gentle shaking.[1]
-
Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[1]
-
Dry the filter plate at 37°C for 2 hours.[1]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined using non-linear regression analysis (e.g., using GraphPad Prism). The Ki (dissociation constant of the inhibitor) can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
PACAP-Stimulated cAMP Accumulation Assay (HTRF)
This protocol outlines the measurement of intracellular cAMP levels in response to PACAP (1-27) stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the PAC1 receptor (e.g., HEK293 cells).
-
PACAP (1-27).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).[1]
-
HTRF cAMP assay kit (e.g., from PerkinElmer or Cisbio), containing cAMP-d2 conjugate and anti-cAMP-cryptate antibody.
-
384-well low-volume white plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Seed cells in a 384-well plate and grow to confluency.
-
On the day of the assay, remove the culture medium and add 5 µL of assay buffer containing different concentrations of PACAP (1-27) to the wells.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate antibody solution to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.
-
The ratio of the fluorescence signals (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced. A standard curve with known cAMP concentrations should be run in parallel to quantify the results.
Western Blot Analysis of PACAP-Induced ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) in response to PACAP (1-27) stimulation by Western blotting.
Materials:
-
PC12 cells or other suitable cell line.
-
PACAP (1-27).
-
Serum-free culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Plate PC12 cells and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours prior to stimulation.
-
Treat the cells with various concentrations of PACAP (1-27) for different time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Conclusion
The remarkable evolutionary conservation of PACAP (1-27) across a wide range of vertebrate species highlights its fundamental importance in physiology. Its highly conserved amino acid sequence, coupled with the conserved high-affinity binding to its receptors and the subsequent activation of conserved signaling pathways, makes it a compelling target for therapeutic development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this intriguing neuropeptide. A thorough understanding of the structure-function relationships and signaling mechanisms of PACAP (1-27) will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.
References
- 1. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sdbonline.org [sdbonline.org]
- 8. revvity.com [revvity.com]
- 9. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PACAP(1-27) In Vitro Bioassays in Rat Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting in vitro bioassays to assess the biological activity of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) (PACAP(1-27)) using various rat cell lines. The protocols outlined below are essential for studying the peptide's mechanism of action and for the screening and development of novel PACAP receptor agonists and antagonists.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP(1-38) and the N-terminal fragment PACAP(1-27).[1][2] PACAP(1-27) exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors VPAC1 and VPAC2.[1][3] PAC1R binds PACAP with much higher affinity than VIP, making it the specific receptor for PACAP.[4] Activation of these receptors triggers downstream signaling cascades, most notably the adenylyl cyclase and phospholipase C pathways, leading to changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, and the activation of protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[4][5]
The following protocols describe methods to quantify the bioactivity of PACAP(1-27) in well-established rat cell models, including the PC12 pheochromocytoma cell line and primary neuronal cultures.
Key Signaling Pathways of PACAP(1-27)
PACAP(1-27) binding to its receptors, primarily PAC1R, initiates a cascade of intracellular events. The two major pathways activated are the adenylyl cyclase and phospholipase C pathways.
Caption: PACAP(1-27) Signaling Pathways.
Recommended Rat Cell Lines
| Cell Line | Description | Key Features for PACAP Bioassays |
| PC12 | Pheochromocytoma of the rat adrenal medulla. | Differentiates into neuron-like cells with nerve growth factor (NGF).[6] Expresses PAC1 receptors upon differentiation, making it a robust model for studying neurotrophic and protective effects.[5][6] |
| Primary Cortical Neurons | Neurons isolated from the cortex of embryonic rats. | Provide a more physiologically relevant model for neuroprotective and neurodevelopmental studies.[7] Endogenously express PACAP receptors. |
| Primary Trigeminal Ganglion (TG) Cells | Sensory neurons isolated from the trigeminal ganglia. | Useful for studying the role of PACAP in pain and neuroinflammation.[8] |
| AR4-2J | Pancreatic acinar cell line. | Expresses PACAP receptors and is a well-established model for studying PACAP-induced cAMP and IP3 formation.[9] |
Experimental Protocols
cAMP Accumulation Assay
This assay is a primary method to determine the agonistic activity of PACAP(1-27) by measuring the production of intracellular cAMP.
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
Rat cell line (e.g., PC12, AR4-2J)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with and without serum
-
PACAP(1-27) standard
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, RIA)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 20,000 cells per well and allow them to attach overnight.[1]
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4 hours.[1]
-
PDE Inhibition: Pre-incubate the cells with a PDE inhibitor, such as 500 µM IBMX, for 20 minutes at 37°C to prevent cAMP degradation.[1]
-
PACAP(1-27) Treatment: Add varying concentrations of PACAP(1-27) or test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 10 minutes.[1]
-
Reaction Termination and Lysis: Terminate the reaction by adding 0.1N HCl or by boiling.[1][10] Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a suitable detection method.
Data Presentation:
| Treatment | PACAP(1-27) Conc. (nM) | Intracellular cAMP (pmol/well) |
| Vehicle Control | 0 | Value |
| PACAP(1-27) | 0.1 | Value |
| PACAP(1-27) | 1 | Value |
| PACAP(1-27) | 10 | Value |
| PACAP(1-27) | 100 | Value |
| Positive Control (e.g., Forskolin) | Concentration | Value |
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway, a key downstream target of PACAP receptor activation.
Materials:
-
Rat cell line (e.g., differentiated PC12, primary cortical neurons)
-
6-well or 12-well cell culture plates
-
PACAP(1-27)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum starve overnight before treating with PACAP(1-27) at various concentrations (e.g., 1-100 nM) for different time points (e.g., 5, 15, 30, 60 minutes). A common maximal activation is seen around 10-15 minutes with 25-50 nM PACAP.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.
Data Presentation:
| Treatment | Time (min) | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| Vehicle Control | 15 | 1.0 |
| PACAP(1-27) 25 nM | 5 | Value |
| PACAP(1-27) 25 nM | 15 | Value |
| PACAP(1-27) 25 nM | 30 | Value |
| PACAP(1-27) 25 nM | 60 | Value |
Cell Viability and Neuroprotection Assay
This assay assesses the ability of PACAP(1-27) to protect neuronal cells from apoptosis induced by neurotoxins or other cellular stressors.
Materials:
-
Rat neuronal cell line (e.g., NGF-differentiated PC12, primary cortical neurons)
-
Neurotoxin (e.g., lactacystin, beta-amyloid peptide)[12][13]
-
PACAP(1-27)
-
Cell viability reagent (e.g., MTT, PrestoBlue) or apoptosis detection kit (e.g., Annexin V/PI staining, Caspase-3 activity assay)
Procedure:
-
Cell Seeding and Differentiation: Seed cells in a 96-well plate. For PC12 cells, induce differentiation with NGF for at least 4 days.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of PACAP(1-27) for a specified duration (e.g., 1-2 hours).
-
Induction of Cell Death: Add the neurotoxin to the wells (excluding the negative control wells) and incubate for the required time to induce apoptosis (e.g., 24 hours).[12][14]
-
Viability/Apoptosis Measurement:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.
-
Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. For apoptosis assays, report the fold change in caspase activity or the percentage of apoptotic cells.
Data Presentation:
| Group | PACAP(1-27) Conc. | Neurotoxin | Cell Viability (%) |
| Control | - | - | 100 |
| Neurotoxin Alone | - | + | Value |
| PACAP(1-27) + Neurotoxin | Conc. 1 | + | Value |
| PACAP(1-27) + Neurotoxin | Conc. 2 | + | Value |
| PACAP(1-27) Alone | Conc. 2 | - | Value |
Conclusion
The protocols described provide a robust framework for the in vitro characterization of PACAP(1-27) and its analogs in rat cell lines. The selection of the appropriate cell line and bioassay will depend on the specific research question, whether it is focused on receptor activation, downstream signaling, or functional outcomes like neuroprotection. Consistent application of these detailed methods will ensure reproducible and reliable data for basic research and drug development applications.
References
- 1. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide Causes Tyrosine Phosphorylation of the Epidermal Growth Factor Receptor in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP) Promotes Both Survival and Neuritogenesis in PC12 Cells through Activation of Nuclear Factor κB (NF-κB) Pathway: INVOLVEMENT OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK), CALCIUM, AND c-REL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation induces pituitary adenylate cyclase-activating polypeptide receptor expression in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective action of endogenous PACAP in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
Application Notes and Protocols for the Administration of PACAP (1-27) to Ovine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) (PACAP (1-27)) to ovine models. The following sections outline methodologies for in vivo and in vitro studies, summarize quantitative data from key experiments, and provide visual representations of relevant biological pathways and experimental workflows.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide originally isolated from ovine hypothalamic extracts. It exists in two biologically active forms: a 38-amino acid form (PACAP-38) and a C-terminally truncated 27-amino acid form (PACAP-27). Both peptides exhibit high sequence homology to Vasoactive Intestinal Peptide (VIP) and belong to the secretin/glucagon/VIP superfamily. PACAP (1-27) and PACAP-38 bind to three G protein-coupled receptors: the PACAP-specific PAC1 receptor (PAC1R) and two receptors shared with VIP, VPAC1 and VPAC2. Ovine models have been instrumental in elucidating the physiological roles of PACAP, particularly in the neuroendocrine, reproductive, cardiovascular, and digestive systems.
Quantitative Data Summary
The following tables summarize the quantitative effects of PACAP administration in ovine models from various studies.
Table 1: Effects of Intravenous PACAP Infusion on Cardiovascular Parameters in Conscious Sheep
| Dosage (nmol/min for 10 min) | Change in Heart Rate | Change in Mean Arterial Pressure | Reference |
| 0.008 | Dose-dependent increase | Tendency to decrease | [1] |
| 0.04 | Dose-dependent increase | Tendency to decrease | [1] |
| 0.2 | Dose-dependent increase | Tendency to decrease | [1] |
| 1.0 | Nearly threefold increase | ~18.5% decline | [1] |
Table 2: Effects of Intravenous PACAP-27 Infusion on Pancreatic Exocrine Secretion in Conscious Sheep
| Infusion Rate (pmol/kg/min for 10 min) | Effect on Pancreatic Fluid Secretion | Effect on Bicarbonate Secretion | Effect on Protein and Amylase Output | Reference |
| 10 | Increase | Increase (inhibited by vagal blockade) | Increase (significantly decreased by vagal blockade) |
Note: While a specific dose-response study for PACAP (1-27) on pancreatic secretion in sheep was not found, the provided infusion rate is a documented effective dose.
Table 3: Effects of PACAP on Gonadotropin Secretion from Ovine Pituitary Cells (In Vitro)
| PACAP Concentration | Effect on LH Secretion | Effect on FSH Secretion | Reference |
| 1 nmol/l - 1 µmol/l | No significant effect | Modest increase at higher concentrations (0.1 and 1 µmol/l) | [2] |
Note: In vivo studies have shown that intracerebroventricularly administered PACAP-27 can enhance plasma LH levels, while PACAP-38 has an inhibitory effect on the LH surge.[3]
Experimental Protocols
In Vivo Administration: Intravenous (IV) Infusion
This protocol is suitable for studying the systemic effects of PACAP (1-27) on cardiovascular, pancreatic, and other physiological parameters.
Materials:
-
PACAP (1-27) peptide (human, ovine, rat sequence is identical)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile saline with 0.1% bovine serum albumin to prevent peptide adhesion)
-
Catheters (e.g., 7FG triple-lumen central venous line)
-
Infusion pump
-
Anesthesia (for catheter placement, e.g., local anesthetic like lignocaine 1%)
-
Surgical kit for catheterization
Protocol:
-
Animal Preparation: Acclimatize adult ewes to handling and experimental conditions. For chronic studies, surgically implant a catheter into the external jugular vein under aseptic conditions. The internal jugular vein in sheep is often small or absent. Allow for a recovery period of at least 5-7 days.
-
PACAP (1-27) Solution Preparation: Dissolve PACAP (1-27) in the vehicle to the desired stock concentration. Further dilute with sterile saline to the final infusion concentrations on the day of the experiment.
-
Experimental Procedure:
-
Secure the conscious and calm ewe in a metabolic cage or similar restraint.
-
Connect the jugular vein catheter to the infusion pump via extension tubing.
-
Establish a baseline period of at least 30 minutes, infusing only the vehicle.
-
Administer PACAP (1-27) via continuous intravenous infusion at the desired rate (e.g., for cardiovascular studies: 0.008 to 1.0 nmol/min for 10 minutes[1]; for pancreatic studies: 10 pmol/kg/min for 10 minutes).
-
Collect physiological data (e.g., heart rate, blood pressure) and/or biological samples (e.g., blood, pancreatic juice) at regular intervals before, during, and after the infusion period.
-
In Vivo Administration: Intracerebroventricular (ICV) Injection
This protocol is designed to investigate the central effects of PACAP (1-27) on neuroendocrine functions, such as the regulation of reproductive hormones.
Materials:
-
PACAP (1-27) peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus adapted for sheep
-
Anesthesia (e.g., gas anesthesia with isoflurane)
-
Guide cannula and injector
-
Surgical drill
-
Surgical kit for stereotaxic surgery
Protocol:
-
Animal Preparation: Anesthetize the ewe and securely fix its head in the stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for the ovine brain, determine the coordinates for the desired ventricle (e.g., lateral or third ventricle).
-
Drill a small hole through the skull at the target coordinates.
-
Implant a guide cannula aimed at the ventricle and secure it to the skull with dental acrylic and skull screws.
-
Allow for a recovery period of at least one week.
-
-
PACAP (1-27) Solution Preparation: Dissolve PACAP (1-27) in sterile aCSF to the desired concentration.
-
Injection Procedure:
-
Gently restrain the conscious ewe.
-
Insert the injector into the guide cannula, ensuring it extends to the target depth within the ventricle.
-
Infuse the PACAP (1-27) solution at a slow rate (e.g., 1-5 µl over 1-5 minutes).
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Collect blood samples at frequent intervals to measure hormone concentrations (e.g., LH, FSH).
-
In Vitro Administration: Ovine Pituitary Cell Culture
This protocol allows for the direct investigation of PACAP (1-27)'s effects on pituitary hormone secretion.
Materials:
-
Anterior pituitaries from adult ewes
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Enzymes for tissue dissociation (e.g., collagenase, trypsin)
-
PACAP (1-27) peptide
-
Reagents for hormone assays (e.g., ELISA or RIA kits for ovine LH and FSH)
Protocol:
-
Cell Culture Preparation:
-
Aseptically collect anterior pituitaries from ewes immediately after euthanasia.
-
Mince the tissue and enzymatically dissociate the cells.
-
Filter the cell suspension to remove undigested tissue.
-
Plate the cells in culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to attach and recover for 48-72 hours before experimentation.
-
-
Experimental Procedure:
-
Replace the culture medium with fresh, serum-free medium.
-
Add PACAP (1-27) at various concentrations (e.g., 1 nmol/l to 1 µmol/l) to the wells.[2]
-
Incubate for a defined period (e.g., 3 hours).
-
Collect the culture medium and store it at -20°C until hormone analysis.
-
Measure the concentrations of LH and FSH in the collected media using specific assays.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. PACAP stimulates pancreatic exocrine secretion via the vagal cholinergic nerves in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pituitary adenylate cyclase-activating polypeptide (PACAP) and vasoactive intestinal polypeptide (VIP) on hormone secretion from sheep pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
Application Note: PACAP(1-27) Receptor Binding Assay Using Human Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with two bioactive forms, PACAP(1-38) and PACAP(1-27), that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family.[1][2] PACAP exerts its diverse physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two VIP/PACAP receptors, VPAC1R and VPAC2R.[3][4][5] The PAC1 receptor shows a significantly higher affinity (over 1000-fold) for PACAP peptides compared to VIP, while VPAC1 and VPAC2 receptors bind both PACAP and VIP with similarly high affinity.[2][3][5][6][7] These receptors are widely distributed in human tissues, including the central nervous system, endocrine glands, and immune system, making them attractive therapeutic targets.[1][3][8]
This application note provides a detailed protocol for conducting a radioligand receptor binding assay for PACAP(1-27) using human tissue preparations. The protocol outlines methods for tissue membrane preparation, saturation and competition binding experiments, and data analysis to characterize the affinity and density of PACAP receptors.
PACAP Receptor Signaling Pathways
PACAP receptors are coupled to multiple signal transduction systems. The primary pathway involves the activation of Gαs, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).[9][10] Additionally, these receptors can couple to Gαq, activating Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] This results in the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[10][11][12]
Caption: PACAP receptor signaling cascade.
Data Presentation: Binding Characteristics
The binding affinity (Kd) and receptor density (Bmax) are key parameters determined from radioligand binding assays. Below is a summary of PACAP receptor binding data from studies on human tissues.
| Tissue | Ligand | Receptor Subtype(s) | Binding Parameters | Reference |
| Human Placenta | [¹²⁵I]PACAP(1-27) | PAC1R (High Affinity) | Kd: 0.33 ± 0.04 nMBmax: 36.9 ± 12.1 fmol/mg protein | [13][14] |
| Human Placenta | [¹²⁵I]PACAP(1-27) | PAC1R (Low Affinity) | Kd: 24 ± 6.9 nMBmax: 9.3 ± 0.19 pmol/mg protein | [13][14] |
| Human Pituitary Adenomas | [¹²⁵I]PACAP | PAC1R and VPACRs | High-affinity binding observed in most adenoma types, except prolactinomas. | [15] |
| General Tissues | [¹²⁵I]PACAP | PAC1R | Kd: ~0.5 nM | [2][3][6] |
| General Tissues | [¹²⁵I]PACAP | VPAC1R, VPAC2R | Kd: ~0.5 nM (for both PACAP and VIP) | [2][3][6] |
Experimental Workflow
The overall workflow for the PACAP(1-27) receptor binding assay involves several key stages, from the initial preparation of human tissue to the final analysis of binding data.
Caption: Workflow for PACAP receptor binding assay.
Experimental Protocols
1. Preparation of Human Tissue Membranes
This protocol describes the preparation of a crude membrane fraction from fresh or frozen human tissue. Isolated membranes are the most commonly used receptor preparation for binding assays.[16][17]
Materials:
-
Human tissue (e.g., brain cortex, placenta, pituitary)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM EGTA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), 0.1 mM Bacitracin (protease inhibitor)[15]
-
Dounce or Potter-Elvehjem homogenizer
-
High-speed and ultracentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Weigh the frozen or fresh human tissue and place it in ice-cold Homogenization Buffer (1:10 w/v).
-
Mince the tissue thoroughly with scissors.
-
Homogenize the tissue on ice using a Dounce or Potter-Elvehjem homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to ultracentrifuge tubes.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the ultracentrifugation step to wash the membranes.
-
Resuspend the final pellet in a small volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay kit.
-
Aliquot the membrane preparation and store at -80°C until use.
2. Radioligand Binding Assay Protocol
This protocol can be adapted for both saturation and competition experiments.[18]
Materials:
-
[¹²⁵I]PACAP(1-27) (specific activity ~2200 Ci/mmol)
-
Unlabeled PACAP(1-27)
-
Test compounds (for competition assays)
-
Prepared human tissue membranes
-
Assay Buffer
-
Polypropylene assay tubes
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI)
-
Filtration manifold (cell harvester)
-
Gamma counter
A. Saturation Binding Experiment (to determine Kd and Bmax)
-
Set up assay tubes in triplicate for each concentration of radioligand.
-
For each concentration, prepare tubes for Total Binding and Non-Specific Binding (NSB).
-
Add 50 µL of Assay Buffer to the Total Binding tubes.
-
Add 50 µL of a high concentration of unlabeled PACAP(1-27) (e.g., 1 µM final concentration) to the NSB tubes.
-
Add 50 µL of [¹²⁵I]PACAP(1-27) at varying final concentrations (e.g., 10 pM to 10 nM) to all tubes.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (20-100 µg protein) to each tube. The final assay volume is typically 200-400 µL.[14]
-
Incubate the tubes for 60-90 minutes at 15-25°C to allow binding to reach equilibrium.[14][15]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in counting vials and quantify the bound radioactivity using a gamma counter.
B. Competition Binding Experiment (to determine Ki)
-
Set up assay tubes in triplicate.
-
Add 50 µL of Assay Buffer or unlabeled competing ligand at various concentrations (e.g., 1 pM to 10 µM).
-
Add 50 µL of [¹²⁵I]PACAP(1-27) at a single concentration, typically at or near its Kd value (e.g., 0.3-0.5 nM).
-
Follow steps 6-10 from the Saturation Binding protocol.
3. Data Analysis
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.
-
Saturation Analysis: Plot specific binding (Y-axis) against the concentration of [¹²⁵I]PACAP(1-27) (X-axis). Analyze the data using non-linear regression (one-site binding hyperbola) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). A Scatchard transformation (Bound/Free vs. Bound) can also be used, which may reveal multiple binding sites.[13][14]
-
Competition Analysis: Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.
Conclusion This application note provides a comprehensive framework for performing a PACAP(1-27) receptor binding assay on human tissue samples. By following these detailed protocols, researchers can accurately quantify the binding characteristics of PACAP receptors, which is essential for understanding their physiological roles and for the screening and development of novel therapeutic agents targeting this important neuropeptide system.
References
- 1. Receptors for pituitary adenylate cyclase-activating polypeptide: comparison with vasoactive intestinal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of PACAP and its receptors in the brain | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand-Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Chemical Synthesis of Human PACAP (1-27)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical synthesis of the human Pituitary Adenylate Cyclase-Activating Polypeptide fragment 1-27 (PACAP (1-27)). PACAP is a pleiotropic neuropeptide with significant therapeutic potential, and its biological activities are mediated through three G-protein coupled receptors: PAC1, VPAC1, and VPAC2.[1][2] The protocol outlines the standardized Fmoc-based solid-phase peptide synthesis (SPPS) methodology, followed by peptide cleavage, purification, and characterization. Additionally, this note includes diagrams of the primary PACAP signaling pathway and a typical experimental workflow for synthetic peptide development.
Introduction to PACAP (1-27)
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a bioactive peptide that exists in two forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid N-terminal fragment (PACAP (1-27)).[1][3][4] The human PACAP (1-27) sequence shares a 68% identity with the Vasoactive Intestinal Peptide (VIP), positioning it within the glucagon/secretin superfamily of peptides.[4][5][6] PACAP exerts its biological effects by binding to three Class B G-protein coupled receptors (GPCRs): the PAC1 receptor, for which it has a high affinity, and the VPAC1 and VPAC2 receptors, which it shares with VIP.[1][2][4] Its widespread distribution in the central and peripheral nervous systems suggests involvement in numerous physiological processes, making it a target of interest for therapeutic development.[4]
Chemical synthesis is essential for producing PACAP (1-27) for research and drug development, as it allows for high purity and the potential for incorporating modifications. The standard method for this is Solid-Phase Peptide Synthesis (SPPS).[7][8] However, the synthesis of PACAP sequences can be challenging due to their length and the presence of amino acid motifs prone to side reactions, such as aspartimide formation.[2]
Synthesis, Purification, and Characterization
The following sections detail the protocol for synthesizing human PACAP (1-27) using automated Fmoc-based SPPS.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.4-0.6 mmol/g substitution)
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Pbf for Arg, Trt for His/Gln, tBu for Asp/Ser/Thr/Tyr).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Purification:
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
-
Characterization:
-
Analytical RP-HPLC system
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for an automated peptide synthesizer.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-Leu-OH) to the resin using HBTU/DIPEA in DMF for 1-2 hours.
-
-
Peptide Chain Elongation (Automated Cycle): For each subsequent amino acid in the PACAP (1-27) sequence (H-His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-NH₂):
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5-7 times).
-
Coupling: Pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add the activated mixture to the resin and allow it to react for 45-60 minutes. To mitigate aspartimide formation at Asp³-Gly⁴ and Asp⁸-Ser⁹, consider using specific coupling protocols like DIC/6-Cl-HOBt for these steps.[1][2]
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Continue the cycle until all 27 amino acids are coupled.
-
-
Final Deprotection: After the final coupling (Fmoc-His(Trt)-OH), remove the terminal Fmoc group with 20% piperidine in DMF.
-
Final Wash: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
Peptide Cleavage and Deprotection
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add the cold cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Incubate the mixture at room temperature for 2-3 hours with occasional stirring.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purify the peptide using preparative RP-HPLC with a C18 column.[1][8]
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).
-
Collect fractions and analyze them using analytical HPLC to identify those containing the pure peptide.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
-
Characterization:
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of human PACAP (1-27) based on a standard laboratory scale.
| Parameter | Expected Value | Method of Analysis | Reference |
| Synthesis Scale | 0.25 mmol | - | [1] |
| Crude Peptide Yield | 70-85% | Gravimetric | - |
| Final Purity | ≥95% | Analytical RP-HPLC | [8] |
| Final Yield (Post-Purification) | 15-30% | Gravimetric | - |
| Molecular Mass (Theoretical) | ~3146.5 Da (amide) | - | - |
| Molecular Mass (Observed) | Matches Theoretical | ESI-MS | [1] |
Signaling Pathways and Experimental Workflow
PACAP Receptor Signaling
PACAP binding to its receptors, primarily the PAC1 receptor, initiates multiple intracellular signaling cascades.[9] The canonical pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[3][9] The PAC1 receptor can also couple to phospholipase C, leading to calcium mobilization.[9]
Caption: PACAP (1-27) activates Gs- and Gq-coupled signaling pathways.
Synthetic Peptide Development Workflow
The development and application of a synthetic peptide like PACAP (1-27) follows a structured workflow from initial synthesis to final biological validation.[10][11] This ensures the production of a high-quality product suitable for experimental use.
Caption: Standard workflow for synthetic peptide production and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. PACAP, Pituitary Adenylate Cyclase Activating Polypeptides and Fragments Products [biosyn.com]
- 7. Photoaffinity labeling analysis of the interaction of pituitary adenylate-cyclase-activating polypeptide (PACAP) with the PACAP type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. usp.org [usp.org]
Application Notes and Protocols for PACAP (1-27) ELISA Kit for Ovine Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and the N-terminal fragment PACAP (1-27).[1] Both forms are highly conserved across species, and PACAP was first isolated from ovine hypothalamic extracts.[1][2] PACAP (1-27) is involved in a wide range of physiological processes, acting as a neurotransmitter, neuromodulator, and hormone. Its signaling is primarily mediated through the PAC1, VPAC1, and VPAC2 receptors. The quantification of PACAP (1-27) in plasma is crucial for studies in neurobiology, endocrinology, and pharmacology.
Principle of the Assay
The most common format for a PACAP (1-27) ELISA is the sandwich ELISA. In this assay, a 96-well microplate is pre-coated with a monoclonal antibody specific to PACAP (1-27). Standards and ovine plasma samples are added to the wells, and any PACAP (1-27) present binds to the immobilized antibody. After washing, a second, biotin-conjugated polyclonal antibody that recognizes a different epitope of PACAP (1-27) is added, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. A chromogenic substrate (e.g., TMB) is then introduced, and the HRP catalyzes a color change. The intensity of the color is directly proportional to the amount of PACAP (1-27) in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength (typically 450 nm). A standard curve is generated to determine the concentration of PACAP (1-27) in the unknown samples.
Data Presentation
The following tables summarize typical performance characteristics of a PACAP (1-27) sandwich ELISA. It is important to note that this data is representative and was generated using human plasma; therefore, it serves as a guideline. Researchers must validate the assay with ovine plasma to establish specific performance parameters.
Table 1: Assay Performance Characteristics (Representative Data)
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Detection Range | 5.2 - 400 pmol/L |
| Sensitivity (LOD) | < 5.2 pmol/L |
| Sample Type | Ovine Plasma |
| Sample Volume | 50 - 100 µL |
| Incubation Time | ~3 hours |
| Wavelength | 450 nm |
Table 2: Assay Precision (Representative Data)
| Analyte Level | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low | < 10% | < 15% |
| Medium | < 10% | < 15% |
| High | < 10% | < 15% |
Table 3: Spike and Recovery in Plasma (Representative Data)
| Sample Matrix | Spiked Concentration | Recovered Concentration | Recovery (%) |
| Human Plasma 1 | 400 pmol/L | Varies by experiment | 97.4% |
| Human Plasma 2 | 400 pmol/L | Varies by experiment | 101% |
Data adapted from a study on a validated PACAP ELISA for human plasma.[1][2] End-users should generate their own data for ovine plasma.
Experimental Protocols
Ovine Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Blood Collection: Collect whole blood from the jugular vein into tubes containing an anticoagulant such as EDTA or a protease inhibitor cocktail to prevent peptide degradation.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
Storage: For immediate use, store the plasma at 2-8°C. For long-term storage, aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Pre-Assay Preparation: Before use, thaw the frozen plasma samples on ice and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
ELISA Assay Protocol (Example)
This protocol is a general guideline. Always refer to the specific manual of the ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard, control, and ovine plasma sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with an adhesive sealer and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
HRP-Conjugate Addition: Add 100 µL of HRP-conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
Calculation: Calculate the mean OD for each standard and sample. Subtract the mean OD of the blank. Plot a standard curve of the mean OD versus the concentration of the standards. Use the standard curve to determine the concentration of PACAP (1-27) in the ovine plasma samples.
Mandatory Visualizations
PACAP Signaling Pathway
Caption: Simplified PACAP signaling pathway via the PAC1 receptor.
Experimental Workflow for Ovine Plasma PACAP (1-27) ELISA
Caption: Step-by-step workflow for PACAP (1-27) quantification in ovine plasma.
References
- 1. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of PACAP (1-27) in Humans
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP (1-38) and the N-terminal fragment PACAP (1-27).[1][2] PACAP (1-27) shares significant homology with Vasoactive Intestinal Peptide (VIP) and is a potent activator of adenylate cyclase.[2][3] It exerts a wide range of biological effects, including neuroprotection, immunomodulation, and regulation of vascular responses, making it a molecule of high therapeutic interest.[4][5] However, its clinical application is challenging due to a very short plasma half-life of less than five minutes, rapid degradation by enzymes like dipeptidyl peptidase IV (DPP-IV), and low bioavailability.[1][4][6] PACAP (1-27) is noted to be more resistant to enzymatic degradation compared to PACAP (1-38).[6][7]
Developing effective in vivo delivery methods is crucial to harness the therapeutic potential of PACAP (1-27). The primary routes investigated in humans are intravenous and intranasal administration, each with distinct advantages and applications. Intravenous delivery allows for precise systemic dosing and has been used to study its effects on vascular function and to provoke migraine-like attacks in experimental models.[5][6] Intranasal delivery is a non-invasive alternative that aims to bypass the blood-brain barrier (BBB) and deliver the peptide directly to the central nervous system (CNS), thereby reducing peripheral side effects and increasing CNS bioavailability.[4][8][9]
These notes provide an overview and detailed protocols for the two principal methods of PACAP (1-27) delivery in human subjects.
PACAP (1-27) Signaling Pathways
PACAP (1-27) exerts its effects by binding to three distinct G-protein-coupled receptors (GPCRs): the PACAP-selective PAC1 receptor, and the VPAC1 and VPAC2 receptors, which it shares with VIP.[4][9] The activation of these receptors triggers several downstream signaling cascades, primarily the adenylyl cyclase and phospholipase C pathways.
-
Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway : Canonical signaling for PAC1, VPAC1, and VPAC2 receptors involves coupling to Gαs proteins, which activates adenylyl cyclase. This leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10][11] The PKA pathway is central to many of PACAP's effects, including gene expression changes via CREB phosphorylation, anti-apoptotic effects, and modulation of ion channels.[4][10][11]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway : PAC1 receptors can also couple to Gαq proteins, activating Phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is involved in processes like neurotransmitter secretion and cell differentiation.[11]
Caption: PACAP (1-27) signaling via AC/PKA and PLC/PKC pathways.
Protocols for In Vivo Delivery
Protocol 1: Intravenous (IV) Infusion of PACAP (1-27)
This protocol describes the continuous intravenous infusion of PACAP (1-27) in human subjects to study its systemic physiological effects, such as vasodilation, or for use in experimental models like migraine provocation.
1.1. Objective To achieve and maintain a steady-state plasma concentration of PACAP (1-27) to assess its pharmacodynamic effects in humans.
1.2. Materials
-
Sterile, synthetic human PACAP (1-27) powder for injection[2]
-
Sterile 0.9% sodium chloride (saline) for injection
-
2% human serum albumin (HSA) solution[5]
-
Infusion pump (time and volume-controlled)[13]
-
Standard IV administration set, including catheters and tubing
-
Equipment for monitoring vital signs (blood pressure, heart rate, temperature)
1.3. Experimental Workflow: IV Infusion
Caption: General experimental workflow for intravenous PACAP infusion.
1.4. Procedure
-
Subject Preparation: Participants should be in a fasted state and abstain from caffeine and alcohol for at least 12 hours prior to the infusion. A detailed medical history should be taken, and informed consent obtained.
-
IV Access: Establish intravenous access in an antecubital vein for both the infusion and for blood sampling (preferably in opposite arms).
-
Infusion Solution Preparation: Reconstitute the lyophilized PACAP (1-27) in sterile saline. Further dilute the solution to the final target concentration using a 2% human serum albumin solution to prevent peptide adhesion to the infusion apparatus.[5]
-
Baseline Period: Allow the subject to rest in a supine or semi-recumbent position for at least 15-30 minutes before starting the infusion. Record baseline vital signs, including blood pressure, heart rate, and body temperature.[5] Collect baseline venous blood samples if required.
-
Infusion Administration:
-
Administer the PACAP (1-27) solution as a continuous intravenous infusion using a calibrated infusion pump.
-
The infusion rate is calculated based on the subject's body weight (pmol/kg/h or pmol/kg/min).
-
The duration can range from 20 minutes (for migraine models) to 120 minutes or more for other physiological studies.[5][13][14]
-
-
Monitoring:
-
Post-Infusion: After the infusion is complete, continue monitoring the subject for at least 2 hours. For migraine studies, monitoring may extend up to 24 hours.[13][15] Collect follow-up blood samples as per the study design to measure PACAP levels and other biomarkers.
1.5. Quantitative Data: Human IV Dosing Regimens
| Study Focus | PACAP Form | Infusion Rate | Duration | Key Observations | Citation |
| Vascular Effects | PACAP (1-27) | 7.5, 15, 30, 100 pmol/kg/h | Continuous | Concentration-dependent increase in body temperature (flush) | [5] |
| Islet Function | PACAP (1-27) | ~3.5 pmol/kg/min | Continuous | Potentiation of glucose-stimulated insulin secretion | [10] |
| Migraine Model | PACAP (1-38) | 10 pmol/kg/min | 20 min | Induction of migraine-like attacks in susceptible individuals | [13][16] |
| Myeloma Kidney | PACAP (1-38) | 4 pmol/kg/min | 120 min | Safely administered; rapid decline in blood after cessation | [14] |
Note: Data from PACAP (1-38) studies are included to provide context for common experimental paradigms that could be adapted for PACAP (1-27).
Protocol 2: Intranasal (IN) Delivery of PACAP (1-27)
This protocol outlines a conceptual framework for the intranasal administration of PACAP (1-27) in humans. This method is primarily preclinical but holds promise for delivering therapeutics directly to the CNS, bypassing the BBB.[4][17][18]
2.1. Objective To deliver PACAP (1-27) to the central nervous system via the nasal cavity, leveraging the nose-to-brain pathway for potential neuroprotective or neuromodulatory effects while minimizing systemic exposure.[4][9]
2.2. Materials
-
Sterile, high-purity PACAP (1-27)
-
Sterile vehicle solution (e.g., saline or a formulation containing absorption enhancers like cyclodextrins)[8]
-
Nasal spray device capable of delivering a precise, atomized dose (e.g., a metered-dose spray pump).
-
Reagents for assessing CNS target engagement (e.g., for neuroimaging or CSF analysis).
2.3. Conceptual Workflow: Nose-to-Brain Delivery
References
- 1. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion [frontiersin.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. PACAP38-induced migraine attacks are independent of CGRP signaling: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous infusion of pituitary adenylate cyclase-activating polypeptide (PACAP) in a patient with multiple myeloma and myeloma kidney: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Creating Stable Cell Lines Expressing Human PACAP Receptors: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and its receptors are critical components of neuroendocrine and developmental processes, making them attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, migraines, and metabolic conditions. The study of these G protein-coupled receptors (GPCRs) is greatly facilitated by the use of stable cell lines that reliably express the human PACAP receptors. This document provides a comprehensive guide for the generation, selection, and characterization of stable mammalian cell lines expressing functional human PACAP receptors, specifically focusing on the PAC1 receptor (PAC1R), a high-affinity receptor for PACAP.
The protocols outlined below cover the entire workflow, from the initial transfection of a host cell line to the functional validation of the newly established stable cell line. These methods are designed to be adaptable for various research applications, including high-throughput screening, ligand binding studies, and investigation of downstream signaling pathways.
I. Experimental Workflow Overview
The generation of a stable cell line expressing a human PACAP receptor involves a multi-step process that begins with the introduction of the receptor's genetic material into a host cell line and culminates in the isolation and characterization of a clonal cell line with consistent receptor expression.
Application of PACAP (1-27) in Models of Neurodegenerative Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) (PACAP-27) and its longer form, PACAP-38, in preclinical models of neurodegenerative diseases. PACAP is a pleiotropic neuropeptide with potent neurotrophic and neuroprotective properties, making it a promising therapeutic candidate for diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][2][3][4]
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is an endogenous neuropeptide that exists in two bioactive forms, a 38-amino acid peptide (PACAP-38) and a C-terminally truncated 27-amino acid peptide (PACAP-27).[2][5] It exerts its effects through three G-protein coupled receptors: the PAC1 receptor, for which it has a high affinity, and the VPAC1 and VPAC2 receptors, which it shares with the related vasoactive intestinal peptide (VIP).[1][2][5] The neuroprotective effects of PACAP are predominantly mediated through the PAC1 receptor.[4][6][7] PACAP has demonstrated significant therapeutic potential in a variety of in vitro and in vivo models of neurodegeneration by mitigating oxidative stress, inflammation, and apoptosis.[4][6][8]
Mechanism of Action
PACAP's neuroprotective effects are mediated through multiple signaling pathways. Upon binding to the PAC1 receptor, it can activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[2] PKA can then phosphorylate the CREB transcription factor, promoting the expression of pro-survival genes like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[2][3][6] PACAP can also activate the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for promoting cell survival and inhibiting apoptotic pathways by inhibiting pro-apoptotic factors like Bax and caspase-3.[2][7][9]
Caption: PACAP Signaling Pathways in Neuroprotection.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key studies on the application of PACAP in models of neurodegenerative diseases.
In Vitro Models
| Cell Line | Neurotoxin | PACAP Form | Concentration | Observed Effect | Reference |
| PC12 | Amyloid-β (1-42) | PACAP-27/38 | 10⁻⁹ M | ~80% rescue of cell viability, ~50% reduction in caspase-3 activity | [10] |
| SH-SY5Y | MPP+ | PACAP-38 | 10-100 nM | Concentration-dependent neuroprotection | [11] |
| SH-SY5Y | LPS + IFN-γ (conditioned media) | PACAP-38 | 200 nM | Full protection against toxicity | [12] |
| STHdhQ111/Q111 | Mutant Huntingtin | PACAP-38 | 10⁻⁷ M | Protection from apoptosis, increased p-ERK and p-Akt | [1][7][8] |
| Primary Cortical Neurons | Amyloid-β | PACAP-38 | 10-100 nM | Increased cell viability | [4][13][14] |
In Vivo Models
| Disease Model | Animal | PACAP Form | Dose & Administration Route | Key Findings | Reference |
| Alzheimer's Disease | APP[V717I] Transgenic Mice | PACAP-38 | 10 µ g/day , intranasal | Improved cognitive function, increased sAPPα, reduced Aβ levels | [3][9] |
| Parkinson's Disease | 6-OHDA-lesioned Rats | PACAP-38 | 2 µg, local injection | Reduced dopaminergic cell loss, improved motor function | [5] |
| Huntington's Disease | R6/1 Transgenic Mice | PACAP-38 | 30 µg/kg/day, intranasal | Restored motor function, increased striatal PAC1R, CBP, and BDNF | [1][2][8][15] |
Experimental Protocols
In Vitro Neuroprotection Assay
1. Cell Culture and Toxin-Induced Injury Model (Example: SH-SY5Y cells and MPP+)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of PACAP-27 or PACAP-38 (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 1.5 mM and incubate for another 24 hours.[11][16]
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Caption: In Vitro Neuroprotection Workflow.
2. Western Blot Analysis for Pro-survival and Apoptotic Markers
-
Protocol:
-
Following treatment as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vivo Administration and Behavioral Assessment
1. Intranasal Administration of PACAP in a Mouse Model of Huntington's Disease (R6/1)
-
Animal Model: 18-week-old R6/1 transgenic mice and wild-type littermates.[1][2][15]
-
PACAP Preparation: Dissolve PACAP-38 in sterile 0.9% NaCl solution to a final concentration for a dose of 30 µg/kg.[15]
-
Administration Protocol:
-
Administer PACAP intranasally daily for 7 days.[15]
-
Lightly anesthetize the mouse with isoflurane.
-
Pipette a small volume (e.g., 5 µL) of the PACAP solution into one nostril, allowing the mouse to inhale. Alternate between nostrils.
-
The total volume should be administered over a few minutes to ensure it reaches the olfactory epithelium.
-
2. Motor Function Assessment (Rotarod Test)
-
Apparatus: An accelerating rotarod apparatus.
-
Protocol:
-
Acclimatize the mice to the rotarod for 2-3 days prior to testing.
-
On the test day (e.g., day 6 of treatment), place the mouse on the rotating rod.[2]
-
The rod accelerates from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with a 15-20 minute inter-trial interval.
-
Analyze the average latency to fall.
-
Caption: In Vivo Experimental Workflow.
3. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and PACAP Treatment
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
6-OHDA Lesioning Protocol:
-
Anesthetize the rat with isoflurane and place it in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle at a rate of 1 µL/min.[17]
-
Leave the injection needle in place for an additional 5 minutes before slowly retracting it.
-
-
PACAP Treatment Protocol:
-
Immediately following the 6-OHDA injection, infuse PACAP-38 (e.g., 2 µg in 2 µL) at the same stereotaxic coordinates.[5]
-
Suture the incision and provide post-operative care.
-
Assess motor deficits (e.g., apomorphine-induced rotations) 2-3 weeks post-surgery.
-
Conclusion
PACAP (1-27) and its longer form PACAP-38 have consistently demonstrated significant neuroprotective effects in a wide range of in vitro and in vivo models of neurodegenerative diseases. The activation of the PAC1 receptor and its downstream signaling pathways that promote cell survival and reduce inflammation and apoptosis are key to its therapeutic potential. The development of effective delivery methods, such as intranasal administration, that bypass the blood-brain barrier and minimize systemic side effects, further enhances the clinical translatability of PACAP-based therapies. The protocols and data presented here provide a comprehensive resource for researchers investigating the therapeutic utility of PACAP in neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Activity and Secreted Amyloid β Lead to Altered Amyloid β Precursor Protein and Presenilin 1 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations of Nigral Dopamine Levels in Parkinson’s Disease after Environmental Enrichment and PACAP Treatment in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington's Disease Models: Role of PAC1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The neuropeptide PACAP attenuates beta-amyloid (1-42)-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Aβ toxicity in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic PACAP (1-27) for In Vivo Studies
Welcome to the technical support center for synthetic Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-27). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vivo studies.
Troubleshooting Guide
Researchers may encounter several issues when preparing PACAP (1-27) for experimental use. This guide addresses the most common problems with step-by-step solutions.
Issue 1: Peptide Precipitation Upon Reconstitution
Problem: The lyophilized PACAP (1-27) powder does not fully dissolve or forms visible precipitates in the chosen solvent.
Possible Causes:
-
Incorrect Solvent: The polarity and pH of the solvent may not be optimal for the peptide's amino acid sequence.
-
Low Temperature: Reconstituting at a low temperature can decrease the solubility of some peptides.
-
High Concentration: Attempting to dissolve the peptide at a concentration above its solubility limit.
-
Peptide Aggregation: The peptide may be prone to self-aggregation, leading to insolubility.
Solutions:
-
Verify Solvent Choice:
-
Initial Recommendation: Start with sterile, distilled water or sterile 0.9% saline. PACAP (1-27) is generally soluble in aqueous solutions.
-
Alternative Buffers: If water or saline is not suitable for your experimental setup, you can try common biological buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Adjust pH:
-
PACAP (1-27) has a net positive charge at neutral pH due to the presence of basic amino acid residues (Arginine and Lysine).
-
If you observe precipitation in a neutral buffer, a slightly acidic pH may improve solubility. Try dissolving the peptide in a small amount of 10% acetic acid and then dilute it with your desired buffer.
-
-
Sonication:
-
Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and facilitate dissolution. Avoid excessive sonication, as it can generate heat and potentially degrade the peptide.
-
-
Test a Small Amount First: Before dissolving the entire batch, test the solubility of a small amount of the peptide to determine the optimal solvent and concentration.
Issue 2: Low Bioavailability or Inconsistent Results in In Vivo Studies
Problem: Despite achieving a clear solution, the in vivo effects of PACAP (1-27) are lower than expected or vary between experiments.
Possible Causes:
-
Peptide Adsorption: Peptides can adsorb to the surface of glass or plastic vials and tubing, reducing the actual concentration administered.
-
Aggregation in Solution: The peptide may form soluble aggregates that are less biologically active.
-
Rapid Degradation: PACAP (1-27) can be susceptible to enzymatic degradation in biological fluids.
Solutions:
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips for preparation and storage.
-
Incorporate a Carrier Protein: For in vivo infusions, diluting PACAP (1-27) in a solution containing a carrier protein, such as 2% human serum albumin (HSA), can help prevent adsorption and improve stability.[1]
-
Proper Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
-
-
Freshly Prepare Working Solutions: Prepare the final diluted solution for injection or infusion immediately before use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting synthetic PACAP (1-27)?
A1: For initial reconstitution, sterile, distilled water is recommended.[2][3][4][5][6] For in vivo studies, sterile 0.9% saline is a commonly used vehicle.[2] Some studies have also used 2% human serum albumin in saline for infusions.[1]
Q2: What is the solubility of PACAP (1-27) in aqueous solutions?
A2: The reported solubility of PACAP (1-27) in water can vary between suppliers, with values cited as 1 mg/mL and 100 mg/mL.[2][3][4][5][6][7][8] It is always advisable to consult the certificate of analysis provided by the supplier for batch-specific solubility information.
Q3: Is PACAP (1-27) soluble in organic solvents like DMSO?
A3: No, PACAP (1-27) is reported to be insoluble in DMSO.[9][10]
Q4: How should I store lyophilized PACAP (1-27) and its stock solutions?
A4: Lyophilized PACAP (1-27) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended to be stored for more than one day.[6]
Q5: My peptide won't dissolve. What can I do?
A5: First, ensure you are using a recommended solvent like sterile water or saline. If solubility is still an issue, you can try the following:
-
Gentle Warming: Warm the solution to room temperature.
-
pH Adjustment: Since PACAP (1-27) is a basic peptide, adding a small amount of a dilute acid like 10% acetic acid can help.
-
Sonication: Brief sonication can aid in dissolving the peptide.
Q6: How can I prevent my PACAP (1-27) solution from aggregating?
A6: Peptide aggregation can be a concern. To minimize this:
-
Avoid Vigorous Shaking: Gently swirl or vortex to mix.
-
Use Appropriate Buffers: Reconstitute in a suitable buffer at an appropriate pH.
-
Store Properly: Store stock solutions at low temperatures and avoid repeated freeze-thaw cycles.
-
Consider Excipients: While specific data for PACAP (1-27) is limited, excipients like cyclodextrins and arginine have been shown to improve the solubility and stability of other peptides.[11][12]
Quantitative Data on Solubility and Stability
The following table summarizes available data on the solubility and stability of PACAP (1-27).
| Solvent/Medium | Concentration | Temperature | Stability/Notes |
| Water | 1 mg/mL | Room Temperature | Soluble.[2][3][4][5][6] |
| Water | 100 mg/mL | 25°C | Soluble.[7][8] |
| 0.9% Saline | Not specified | Not specified | Commonly used for in vivo administration.[2] |
| 2% Human Serum Albumin in 0.9% Saline | Not specified | Not specified | Used for continuous infusion in human studies.[1] |
| DMSO | Not specified | Not specified | Insoluble.[9][10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PACAP (1-27) for In Vivo Injection
This protocol provides a general guideline for reconstituting lyophilized PACAP (1-27) for parenteral administration in animal studies.
Materials:
-
Lyophilized synthetic PACAP (1-27)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, low-protein-binding pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibrate: Allow the vial of lyophilized PACAP (1-27) and the sterile saline to come to room temperature.
-
Centrifuge: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Add Solvent: Using a sterile, low-protein-binding pipette tip, add the calculated volume of sterile 0.9% saline to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Add the solvent gently down the side of the vial.
-
Dissolve: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation. If the peptide does not dissolve completely, brief sonication may be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: For long-term storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C. For immediate use, proceed with dilution to the final working concentration.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration for injection using sterile 0.9% saline.
Visualizations
PACAP (1-27) Signaling Pathways
PACAP (1-27) exerts its biological effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The activation of these receptors triggers multiple downstream signaling cascades.
Caption: PACAP (1-27) signaling through PAC1, VPAC1, and VPAC2 receptors activates multiple intracellular pathways.
Experimental Workflow: Preparation of PACAP (1-27) for In Vivo Injection
This diagram illustrates the key steps for preparing a PACAP (1-27) solution for administration in animal studies.
Caption: Workflow for preparing PACAP (1-27) solution for in vivo injection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. peptidesuk.gorgias.help [peptidesuk.gorgias.help]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. genscript.com [genscript.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. Ternary systems of naproxen with hydroxypropyl-beta-cyclodextrin and aminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PACAP (1-27) dosage for rat behavioral experiments
Welcome to the technical support center for researchers utilizing Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in rat behavioral experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental design and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for PACAP (1-27) in rat behavioral studies?
A1: The optimal dose of PACAP (1-27) is highly dependent on the administration route, the specific brain region targeted, and the behavioral paradigm being investigated. For direct microinfusions into brain nuclei like the nucleus accumbens (NAc), doses often range from 12.5 to 100 pmol per side.[1] A dose of 50 pmol has been identified as particularly effective in the NAc shell for modulating ethanol drinking in male rats.[1] For intracerebroventricular (ICV) injections, effective doses are typically higher, ranging from 0.25 to 1.0 µg.[2] It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental conditions.
Q2: Which administration route is most appropriate for my experiment?
A2: The choice of administration route depends on whether you want to elicit a systemic effect or target a specific neural circuit.
-
Intracerebroventricular (ICV) Administration: This method introduces PACAP into the ventricular system, allowing for widespread distribution throughout the central nervous system (CNS). It is suitable for studying global effects on behavior, such as stress and anxiety.[2][3]
-
Intracranial Microinfusion: This technique delivers PACAP directly to a specific brain region, such as the bed nucleus of the stria terminalis (BNST), central amygdala (CeA), or paraventricular nucleus (PVN).[3][4] This is the preferred method for investigating the role of PACAP within discrete neural circuits controlling specific behaviors.
-
Intraperitoneal (i.p.) or Intravenous (i.v.) Administration: Peripheral administration is less common for behavioral studies due to PACAP's limited ability to cross the blood-brain barrier.[5] However, it can be used to study peripheral effects or in models where the blood-brain barrier is compromised.
-
Intranasal Administration: This route is being explored as a non-invasive method to deliver PACAP to the brain and has shown potential for treating neurodegenerative diseases.[6][7]
Q3: Why am I observing an inverted U-shaped dose-response curve?
A3: Inverted U-shaped dose-response curves are common for neuropeptides like PACAP.[3] This phenomenon, where lower or intermediate doses are more effective than higher doses, can occur for several reasons. High concentrations of PACAP might lead to receptor desensitization or the activation of counter-regulatory mechanisms that oppose the primary effect. For example, a lower dose of PACAP38 (0.3 µg) was found to be more effective in inducing anxiety-like behavior than a higher dose (1.0 µg).[3] This underscores the importance of a comprehensive dose-finding study.
Q4: What are the primary differences between PACAP (1-27) and PACAP (1-38)?
A4: PACAP (1-27) and PACAP (1-38) are the two primary biologically active forms of the peptide.[8] While both bind to the same receptors (PAC1, VPAC1, VPAC2), PACAP (1-38) is the predominant form in the brain.[9] They often produce similar effects, but their potency and efficacy can differ depending on the target tissue and biological response being measured. For instance, in studies on ethanol drinking, PACAP-27 showed a dose-dependent, inverse-U shaped effect, while PACAP-38 did not significantly affect drinking at the tested doses.[1]
Q5: What are the known signaling pathways activated by PACAP (1-27)?
A5: PACAP (1-27) exerts its effects by binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor has a much higher affinity for PACAP than for the related peptide VIP.[5][9] Upon binding, the PAC1 receptor primarily couples to Gs and Gq proteins. This activation initiates downstream signaling cascades, most notably the adenylyl cyclase pathway, which leads to the production of cyclic AMP (cAMP).[10] This can subsequently activate protein kinase A (PKA) and influence gene transcription via factors like CREB.[7]
Troubleshooting Guide
Problem: I am not observing any behavioral effect after PACAP (1-27) administration.
-
Solution 1: Verify Peptide Integrity. PACAP is a peptide and can degrade if not stored or handled properly. Ensure it is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted in an appropriate, sterile vehicle immediately before use.
-
Solution 2: Check Cannula Placement. For intracranial microinfusions, incorrect targeting of the brain structure will nullify the expected effects. Perform histological verification (e.g., cresyl violet staining) at the end of the experiment to confirm cannula placement.
-
Solution 3: Re-evaluate Dosage. As discussed, the dose is critical. If you are at the low end of the reported range, consider increasing it. If you are at the high end, consider decreasing it to test for a potential inverted U-shaped response.[3]
-
Solution 4: Consider the Timing. The time between PACAP administration and behavioral testing is a key variable. Effects can be acute (e.g., within 30 minutes) or delayed.[1][11] Review the literature for your specific behavioral paradigm to determine the optimal testing window.
Problem: My results show high variability between animals.
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Solution 1: Refine Surgical and Infusion Procedures. Ensure that stereotaxic surgeries and microinfusion techniques are highly consistent. Use a consistent infusion rate and volume for all animals. Small variations in targeting or delivery can lead to significant differences in behavioral outcomes.
-
Solution 2: Control for Stress. PACAP is deeply involved in the stress response.[3][4][12] Excessive handling, environmental noise, or other stressors can activate endogenous PACAP systems and confound results. Ensure adequate habituation to the environment and handling procedures before the experiment begins.
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Solution 3: Account for Sex Differences. Male and female rats can respond differently to PACAP administration.[1] If using both sexes, analyze the data separately or ensure your groups are balanced.
Data Presentation: Effective Dosages
The following table summarizes effective dosages of PACAP isoforms from various rat behavioral experiments. Note that doses are presented in different units (pmol or µg) as reported in the source literature.
| PACAP Isoform | Dose | Administration Route | Brain Region | Behavioral Test / Effect | Rat Strain | Citation |
| PACAP-27 | 12.5 - 100 pmol/side | Microinfusion | NAc Shell | Dose-dependent (U-shaped) decrease in ethanol drinking | Male Wistar | [1] |
| PACAP-27 | 25 & 50 pmol/side | Microinfusion | NAc Shell | No effect on sucrose drinking | Male Wistar | [1] |
| PACAP-38 | 0.25 - 1.0 µg | ICV | Ventricles | Disrupted motivation and social interaction | Male Sprague-Dawley | [2] |
| PACAP-38 | 0.3 µg | Microinfusion | CeA & BNST | Increased acoustic startle response (anxiety) | Male Wistar | [4] |
| PACAP-38 | 15 & 150 pmol | Microinfusion | PVN | Increased passive stress coping (floating) | Male Sprague-Dawley | [3] |
| PACAP-38 | 25 & 50 pmol | Microinfusion | VMN | Dose-dependent decrease in food intake | Male Sprague-Dawley | [10] |
| PACAP-38 | 1.0 µg / 0.5 µl | Microinfusion | BNST | Increased plasma corticosterone levels | Male Sprague-Dawley | [11] |
Experimental Protocols
Protocol: Intracranial Microinfusion of PACAP (1-27)
This protocol provides a generalized methodology for the bilateral microinfusion of PACAP into a target brain region. Coordinates must be determined from a rat brain atlas (e.g., Paxinos and Watson) for the specific structure of interest.
-
Animal Surgery:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Expose the skull and drill small holes over the target coordinates.
-
Implant bilateral guide cannulae aimed at the desired brain structure.
-
Secure the cannulae assembly to the skull with dental cement and anchor screws.
-
Insert dummy cannulae (strylets) to keep the guides patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Peptide Preparation and Infusion:
-
On the day of the experiment, reconstitute lyophilized PACAP (1-27) in a sterile vehicle (e.g., 0.9% saline or artificial cerebrospinal fluid) to the desired final concentrations.
-
Gently handle the rat and remove the dummy cannulae.
-
Insert the internal infusion cannulae, which should extend slightly beyond the tip of the guide cannulae into the target structure.
-
Connect the infusion cannulae to microsyringes mounted on an infusion pump.
-
Infuse the PACAP solution or vehicle at a slow, controlled rate (e.g., 0.25 µl/minute) for a total volume of 0.25-0.5 µl per side.[10]
-
Leave the infusion cannulae in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Replace the dummy cannulae.
-
-
Behavioral Testing:
-
Place the animal in the testing apparatus at a predetermined time following the infusion (e.g., 15-30 minutes).[11]
-
Record and score the behavioral data according to the specific paradigm (e.g., elevated plus maze, forced swim test, operant chamber).
-
-
Histological Verification:
-
Section the brain and stain the tissue to visualize the cannula tracks and confirm accurate placement within the target region.
References
- 1. Effects of pituitary adenylate cyclase-activating polypeptide (PACAP) isoforms in nucleus accumbens subregions on ethanol drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary adenylate cyclase-activating polypeptide (PACAP) disrupts motivation, social interaction, and attention in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP regulates neuroendocrine and behavioral stress responses via CRF-containing neurons of the rat hypothalamic paraventricular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PACAP system of the extended amygdala in the acoustic startle response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson’s disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Pituitary adenylyl cyclase activating peptide (PACAP) in the bed nucleus of the stria terminalis (BNST) increases corticosterone in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of PACAP(1-27) in Ovine Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) [PACAP(1-27)] in ovine serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of PACAP(1-27) degradation in ovine serum?
A1: The primary cause of PACAP(1-27) degradation in ovine serum, as in human and rat serum, is enzymatic cleavage. The key enzyme responsible for this degradation is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][2][3] DPP-IV is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position. PACAP(1-27) has a histidine-serine (His-Ser) dipeptide at its N-terminus, making it a prime substrate for DPP-IV.
Q2: What are the main degradation products of PACAP(1-27) in serum?
A2: Degradation of PACAP(1-27) by DPP-IV results in the sequential removal of N-terminal dipeptides. The primary degradation products are PACAP(3-27), followed by PACAP(5-27), and with prolonged exposure, PACAP(6-27).[1][2] These truncated peptides have significantly reduced or no biological activity at the PACAP receptors.
Q3: What is the approximate half-life of PACAP(1-27) in serum?
A3: Native PACAP has a very short half-life in blood, generally reported to be between 3 to 10 minutes.[3] This rapid degradation is a significant challenge for in vitro experiments and in vivo applications. While specific data for ovine serum is limited, the enzymatic machinery is highly conserved across mammalian species, suggesting a similarly short half-life.
Q4: How can I prevent the degradation of PACAP(1-27) in my ovine serum samples?
A4: To prevent degradation, it is crucial to inhibit the activity of peptidases, primarily DPP-IV. This can be achieved by:
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Collecting blood samples in tubes containing protease inhibitors. A common approach is to use tubes containing a DPP-IV inhibitor and a broader spectrum protease inhibitor cocktail.
-
Adding specific DPP-IV inhibitors such as sitagliptin or vildagliptin to the serum immediately after collection.
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Using a general protease inhibitor cocktail that contains inhibitors for various peptidases, including serine proteases. Aprotinin has also been used as a protease inhibitor in blood sample collection for PACAP analysis.[4]
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Keeping samples on ice and processing them as quickly as possible.
Q5: Are there commercially available protease inhibitor cocktails suitable for PACAP stabilization?
A5: Yes, several companies offer protease inhibitor cocktails that are effective in preventing peptide degradation in serum and plasma. When selecting a cocktail, ensure it contains inhibitors for serine proteases, as DPP-IV belongs to this class. It is often recommended to use a combination of a general protease inhibitor cocktail and a specific DPP-IV inhibitor for maximum stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of PACAP(1-27) in ovine serum even with inhibitors. | 1. Insufficient concentration of inhibitors. 2. Inappropriate type of inhibitor used. 3. High intrinsic DPP-IV activity in the serum batch. 4. Suboptimal sample handling (e.g., prolonged time at room temperature). | 1. Increase the concentration of the DPP-IV inhibitor and/or the general protease inhibitor cocktail. 2. Ensure you are using a potent and specific DPP-IV inhibitor (e.g., sitagliptin, vildagliptin). 3. Pre-screen different batches of ovine serum for lower DPP-IV activity if possible. 4. Collect blood directly into chilled tubes containing inhibitors, process samples on ice, and store them immediately at -80°C. |
| Inconsistent results between experimental replicates. | 1. Variable time between sample collection and addition of inhibitors. 2. Inconsistent thawing procedures for serum samples. 3. Degradation during the analytical process (e.g., HPLC-MS). | 1. Standardize the workflow to ensure inhibitors are added at the same time point for all samples. 2. Thaw serum samples quickly and on ice. Avoid repeated freeze-thaw cycles. 3. Ensure the analytical method is optimized to minimize degradation. This may include using cooled autosamplers and minimizing the time samples are at room temperature before injection. |
| Detection of multiple degradation products. | 1. Incomplete inhibition of DPP-IV. 2. Presence of other peptidases in the ovine serum that are not inhibited by the current inhibitor cocktail. | 1. Increase the concentration of the DPP-IV inhibitor. 2. Add a broader spectrum protease inhibitor cocktail to inhibit other classes of peptidases. Consider adding specific inhibitors for other suspected peptidases if identified. |
| Low recovery of PACAP(1-27) from serum samples. | 1. Adsorption of the peptide to plasticware. 2. Inefficient protein precipitation/extraction method. | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Optimize the protein precipitation step. Acetonitrile or ethanol with 1% formic acid are commonly used for peptide extraction from serum.[1] |
Quantitative Data
Table 1: Half-life of PACAP Peptides in Serum/Plasma
| Peptide | Species | Matrix | Half-life (approx.) | Inhibitor(s) | Reference(s) |
| PACAP-38 | Human | Plasma | < 5 minutes | None | [5] |
| PACAP(1-27) | General (in vivo) | Blood | < 5 minutes | None | [3] |
| PACAP-38 | Mouse (in vivo) | Circulation | Markedly increased | DPP-IV inhibitor (Valine-pyrrolidide) | [6] |
Table 2: Common Inhibitors for PACAP Stabilization
| Inhibitor Class | Specific Examples | Target Enzyme(s) | Typical Concentration |
| DPP-IV Inhibitors | Sitagliptin, Vildagliptin, Valine-pyrrolidide | Dipeptidyl Peptidase IV | 10-100 µM |
| Serine Protease Inhibitors | Aprotinin, Pefabloc SC | DPP-IV, other serine proteases | Varies by manufacturer |
| Protease Inhibitor Cocktails | Commercial cocktails with EDTA | Broad-spectrum peptidases | Varies by manufacturer |
Experimental Protocols
Protocol 1: Ovine Serum Sample Collection and Preparation
-
Preparation of Collection Tubes: Prior to blood collection, prepare chilled vacuum blood collection tubes (e.g., EDTA-plasma tubes). Add a DPP-IV inhibitor (e.g., sitagliptin to a final concentration of 100 µM) and a general protease inhibitor cocktail (follow manufacturer's recommendation) to each tube.
-
Blood Collection: Collect whole blood from the jugular vein of the sheep directly into the prepared tubes.
-
Mixing: Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the inhibitors.
-
Centrifugation: Place the tubes on ice and centrifuge at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Serum/Plasma Aliquoting: Carefully collect the supernatant (serum or plasma) without disturbing the cell layer.
-
Storage: Aliquot the serum/plasma into pre-chilled, low-binding microcentrifuge tubes and immediately store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Stability Assay of PACAP(1-27) in Ovine Serum
-
Serum Preparation: Thaw a frozen aliquot of inhibitor-free ovine serum on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Reaction Setup: In a low-binding microcentrifuge tube, pre-warm 90 µL of the prepared ovine serum to 37°C in a water bath for 5 minutes.
-
Initiation of Reaction: Add 10 µL of a 100 µM PACAP(1-27) stock solution to the pre-warmed serum to achieve a final concentration of 10 µM. Vortex briefly to mix. This is your t=0 sample (can be taken immediately after mixing and quenching).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 20 µL aliquot to 80 µL of a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid - TFA). Vortex vigorously.
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate serum proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to quantify the remaining intact PACAP(1-27) and identify degradation products.
-
Data Analysis: Plot the percentage of intact PACAP(1-27) remaining versus time. Calculate the half-life (t₁/₂) of PACAP(1-27) in ovine serum.
Visualizations
Caption: Enzymatic degradation pathway of PACAP(1-27) by DPP-IV.
Caption: Experimental workflow for assessing PACAP(1-27) stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The dipeptidylpeptidase-IV inhibitors sitagliptin, vildagliptin and saxagliptin do not impair innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PACAP (1-27) Antibody Specificity
Welcome to the technical support center for PACAP (1-27) antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to antibody specificity and to offer troubleshooting strategies for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with PACAP (1-27) antibody specificity?
The primary challenges with PACAP (1-27) antibody specificity stem from several factors:
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High Homology with VIP: Pituitary adenylate cyclase-activating polypeptide (PACAP) shares significant amino acid sequence homology (approximately 68%) with Vasoactive Intestinal Peptide (VIP). This can lead to cross-reactivity, where an antibody intended for PACAP (1-27) also recognizes VIP, resulting in non-specific signals.
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Presence of Two PACAP Isoforms: PACAP exists in two biologically active forms: a 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27)[1]. Antibodies may exhibit different affinities for each isoform, or may not have been adequately characterized for their specificity towards the 1-27 fragment.
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Application-Dependent Performance: An antibody that performs well in one application, such as ELISA, may not be suitable for others like immunohistochemistry (IHC) or Western blotting (WB) without thorough validation.[2] The conformation of the target protein can vary significantly between these techniques.
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Lot-to-Lot Variability: As with many antibodies, lot-to-lot variation can be a significant issue, leading to inconsistent results over time.[2] It is crucial to validate each new lot of antibody.
Q2: How can I be sure my PACAP (1-27) antibody is not cross-reacting with VIP?
To ensure the specificity of your PACAP (1-27) antibody and rule out cross-reactivity with VIP, you should perform the following validation experiments:
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Western Blotting: Run parallel lanes with PACAP (1-27) peptide, PACAP-38 peptide, and VIP peptide to assess cross-reactivity. A specific antibody should only show a band for PACAP (1-27) and potentially PACAP-38, depending on the epitope, but not for VIP.
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ELISA: A competitive ELISA can be used to quantify the degree of cross-reactivity. By pre-incubating the antibody with increasing concentrations of VIP before adding it to a PACAP-coated plate, you can determine the concentration of VIP required to inhibit the PACAP signal.
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Immunohistochemistry/Immunocytochemistry: Use tissues or cells known to express PACAP but not VIP (if such a model exists and is well-characterized) as a negative control for VIP cross-reactivity. Conversely, tissue known to express VIP but not PACAP can serve as another control. Pre-adsorption of the antibody with an excess of VIP peptide before staining a PACAP-positive sample should not affect the staining intensity if the antibody is specific.
Q3: My PACAP (1-27) antibody works for Western blotting but not for immunohistochemistry. Why is this and what can I do?
This is a common issue. The reasons for this discrepancy and potential solutions are:
-
Different Epitope Presentation: In Western blotting, proteins are denatured, exposing linear epitopes. In IHC, proteins are often in their native, folded conformation within a complex tissue matrix, and may be cross-linked by fixation. The epitope your antibody recognizes may be accessible in one technique but masked in the other.
-
Fixation and Antigen Retrieval: The fixation method (e.g., formalin, methanol) and the antigen retrieval technique (heat-induced or enzymatic) are critical for exposing the target epitope in IHC.[3] You may need to optimize these steps for your specific antibody and tissue.
-
Antibody Validation: The antibody may not have been validated for IHC by the manufacturer. Always check the datasheet for validated applications. If it has been validated, ensure your protocol aligns with the one used for validation.
To troubleshoot, you can try different antigen retrieval methods (e.g., citrate buffer at pH 6.0, Tris-EDTA at pH 9.0) and different fixation protocols.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
| Possible Cause | Recommended Solution |
| Cross-reactivity with VIP or other peptides. | Perform a pre-adsorption control by incubating the antibody with an excess of the PACAP (1-27) peptide; this should abolish the specific staining. To check for VIP cross-reactivity, pre-adsorb with VIP. |
| Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background. |
| Inadequate blocking. | Use a blocking serum from the same species as the secondary antibody. Increase the blocking time or try a different blocking agent (e.g., 5% BSA). |
| Endogenous peroxidase or phosphatase activity. | If using an HRP- or AP-conjugated secondary antibody, include a quenching step (e.g., 3% H2O2 for HRP) before primary antibody incubation.[4] |
| Issues with tissue fixation. | Ensure optimal fixation time and fixative type. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and non-specific binding. |
Issue 2: Weak or No Signal in Western Blotting
| Possible Cause | Recommended Solution |
| Low abundance of PACAP (1-27) in the sample. | Use a positive control, such as a cell line known to express PACAP or a recombinant PACAP (1-27) peptide. Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to find the optimal concentrations. |
| Incorrect blocking or washing conditions. | Ensure the blocking buffer is appropriate (e.g., 5% non-fat milk or BSA in TBST). Increase the duration or number of washing steps. |
| Antibody not suitable for denatured proteins. | Confirm with the manufacturer that the antibody is validated for Western blotting. |
Issue 3: Inconsistent Results in ELISA
| Possible Cause | Recommended Solution |
| Lot-to-lot variability of the antibody. | Validate each new lot of antibody by running a standard curve and comparing it to the previous lot. Run quality control samples with known concentrations. |
| Matrix effects from the sample. | Dilute the sample in the assay buffer to minimize interference from other components in the sample matrix. |
| Improper plate washing. | Ensure thorough washing between steps to remove unbound reagents. Use an automated plate washer if available for better consistency. |
| Incorrect incubation times or temperatures. | Adhere strictly to the protocol's recommended incubation times and temperatures. |
| Degradation of PACAP in the sample. | Add protease inhibitors to the samples upon collection and store them at -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes specificity data for a newly developed sandwich ELISA for PACAP, demonstrating its lack of cross-reactivity with related peptides.
Table 1: Cross-Reactivity of a Novel PACAP Sandwich ELISA
| Peptide | Concentration (pmol/L) | Measured Concentration (pmol/L) | Cross-Reactivity (%) |
| PACAP-27 | 100 | 98.5 | 98.5 |
| PACAP-27 | 50 | 49.2 | 98.4 |
| PACAP-27 | 25 | 24.8 | 99.2 |
| VIP | 200 | < 5.2 (LLOQ) | Not Detected |
| Secretin | 200 | < 5.2 (LLOQ) | Not Detected |
| Glucagon | 200 | < 5.2 (LLOQ) | Not Detected |
| Data adapted from a study on a novel PACAP ELISA.[5] LLOQ = Lower Limit of Quantification. |
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) Validation of PACAP (1-27) Antibody
-
Tissue Preparation:
-
Perfuse animals and fix tissues with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix tissues in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect tissues by incubating in 30% sucrose in PBS at 4°C overnight.
-
Embed tissues in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
-
-
Immunostaining:
-
Rehydrate sections in PBS for 10 minutes.
-
Antigen Retrieval (optional but recommended): Incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes. Allow to cool to room temperature.
-
Wash sections three times in PBS for 5 minutes each.
-
Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the PACAP (1-27) antibody in the blocking buffer to its optimal concentration (determined by titration). Incubate sections overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Counterstaining (optional): Incubate sections with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash sections twice in PBS for 5 minutes each.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Controls:
-
Negative Control: Omit the primary antibody.
-
Peptide Blocking Control: Pre-incubate the primary antibody with a 10-fold molar excess of the PACAP (1-27) peptide for 1 hour at room temperature before applying to the sections.
-
Protocol 2: Western Blot (WB) for PACAP (1-27)
-
Sample Preparation:
-
Homogenize tissues or lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the PACAP (1-27) antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: PACAP (1-27) signaling through its receptors.
Caption: Workflow for PACAP (1-27) antibody validation.
References
- 1. Presence and Effects of Pituitary Adenylate Cyclase Activating Polypeptide Under Physiological and Pathological Conditions in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PACAP (1-27) signaling assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PACAP (1-27) in signaling assays. The information is tailored for researchers, scientists, and drug development professionals to address common sources of variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability and inconsistent results in our cAMP assay when using PACAP (1-27). What are the potential causes?
A1: High variability in cAMP assays using PACAP (1-27) can stem from several factors:
-
Peptide Integrity and Stability: PACAP (1-27) is a peptide and can be susceptible to degradation by proteases, repeated freeze-thaw cycles, and adsorption to surfaces.[1][2][3][4] Ensure proper handling and storage.
-
Cell Health and Passage Number: The health and passage number of your cells are critical. Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling capacity, leading to inconsistent responses.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, inappropriate stimulation time, or buffer composition, can significantly impact results.[5][6] It is crucial to optimize these parameters for your specific cell system.
-
Receptor Expression and Desensitization: The expression level of PACAP receptors (PAC1, VPAC1, VPAC2) can vary between cell lines and even with passage number.[7][8][9] Prolonged exposure to agonists can also lead to receptor desensitization.
Q2: Our calcium mobilization assay shows a low signal-to-noise ratio after stimulation with PACAP (1-27). How can we improve this?
A2: A low signal-to-noise ratio in a calcium mobilization assay can be due to several issues:
-
Suboptimal Dye Loading: Incomplete or uneven loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can result in a weak signal.[10] Ensure you are following the recommended loading protocol for your specific dye and cell type.
-
Low Receptor Expression or G-protein Coupling: The cell line you are using may have low endogenous expression of the PACAP receptor that couples to the Gq pathway, which is responsible for calcium mobilization.[11][12] Consider using a cell line with higher receptor expression or co-transfecting with a promiscuous G-protein like Gα16 to enhance the signal.[10][13]
-
Assay Buffer Composition: The presence of calcium in the assay buffer can elevate baseline fluorescence and reduce the signal window. Using a calcium-free buffer during dye loading and then adding a controlled amount of calcium just before or during agonist addition can improve the signal.
-
Agonist Concentration: Ensure you are using an optimal concentration of PACAP (1-27). A full dose-response curve should be performed to determine the EC50 and the optimal concentration for your assay.
Q3: We are seeing a response to PACAP (1-27) in our control cells that are not supposed to express the receptor. What could be the reason?
A3: An unexpected response in control cells could be due to:
-
Endogenous Receptor Expression: Your control cell line may have low, previously uncharacterized levels of endogenous PACAP receptors (VPAC1 or VPAC2), which can also bind PACAP (1-27).[7][8]
-
Off-Target Effects: At very high concentrations, PACAP (1-27) might exhibit off-target effects on other receptors or signaling pathways. It is important to use the lowest concentration that gives a robust signal.
-
Peptide Purity: The purity of your PACAP (1-27) stock should be verified. Impurities could be responsible for the observed activity.
Q4: How should I properly prepare and store my PACAP (1-27) to ensure its stability and activity?
A4: Proper handling of peptide ligands is crucial for reproducible experiments.[1][2][3][4]
-
Reconstitution: Reconstitute lyophilized PACAP (1-27) in a sterile, nuclease-free buffer or water. For long-term storage, it is advisable to use a buffer containing a carrier protein like BSA to prevent adsorption to the vial surface, though this may not be suitable for all assay types.
-
Aliquoting and Storage: After reconstitution, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen aliquot. Avoid storing diluted peptide solutions for extended periods, even at 4°C.
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results in PACAP (1-27)-mediated cAMP assays.
-
Verify Peptide Integrity:
-
Use a fresh, properly stored aliquot of PACAP (1-27).
-
If possible, verify the peptide concentration and purity using methods like HPLC or mass spectrometry.
-
-
Optimize Cell Density:
-
Plate a range of cell densities in your assay plate (e.g., from 1,000 to 20,000 cells per well).
-
Stimulate with a known concentration of a positive control (e.g., Forskolin) and your PACAP (1-27).
-
Select the cell density that provides a robust signal window without being confluent.[5]
-
-
Optimize Stimulation Time:
-
Using the optimized cell density, perform a time-course experiment.
-
Stimulate cells with PACAP (1-27) for various durations (e.g., 5, 15, 30, 60 minutes).
-
Measure the cAMP response at each time point to determine when the peak response occurs.
-
-
Phosphodiesterase (PDE) Inhibitor:
-
Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal.[5]
-
| Parameter | Low Range | Mid Range | High Range | Recommendation |
| Cell Density (cells/well) | 1,000 | 5,000 | 20,000 | Test a range to find the optimal density for your cell line. |
| Stimulation Time (minutes) | 5 | 15 | 30 | Perform a time-course to identify the peak response time. |
| IBMX Concentration (µM) | 100 | 250 | 500 | Typically 100-500 µM is effective. |
Issue 2: Low Signal-to-Noise in Calcium Mobilization Assay
This guide outlines steps to improve the signal quality in PACAP (1-27)-induced calcium mobilization assays.
-
Optimize Dye Loading:
-
Vary the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time.
-
Ensure the loading buffer is appropriate for your cells and does not contain high levels of calcium.
-
Visually inspect the cells under a microscope to confirm even dye loading.
-
-
Enhance Gq Coupling:
-
If using a cell line with low endogenous Gq-coupled PACAP receptors, consider transiently transfecting a plasmid encoding the human PAC1 receptor.
-
Alternatively, co-transfect a promiscuous Gα subunit, such as Gα16, to force the signaling through the calcium pathway.[10]
-
-
Dose-Response Curve:
-
Perform a full dose-response curve for PACAP (1-27) to determine the optimal concentration for stimulation. The EC80 is often used for screening assays.
-
| Reagent | Typical Concentration | Purpose |
| Fluo-4 AM | 1 - 5 µM | Calcium indicator dye. |
| Probenecid | 1 - 2.5 mM | Prevents dye leakage from cells. |
| PACAP (1-27) | 1 pM - 1 µM | Perform a dose-response to find the optimal concentration.[14] |
Visual Guides
PACAP Signaling Pathways
Caption: PACAP (1-27) signaling through Gs and Gq pathways.
Experimental Workflow for a cAMP Assay
Caption: A typical workflow for a PACAP (1-27) cAMP assay.
Troubleshooting Decision Tree
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Interactions between Two Different G Protein-Coupled Receptors in Reproductive Hormone-Producing Cells: The Role of PACAP and Its Receptor PAC1R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 12. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming the Blood-Brain Barrier for PACAP (1-27) Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-27). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering PACAP (1-27) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering PACAP (1-27) to the central nervous system (CNS)?
A1: The primary challenges for delivering PACAP (1-27) to the CNS are its rapid degradation in the bloodstream and its limited ability to cross the blood-brain barrier.[1][2][3] PACAP has a very short half-life of less than 5 minutes in blood due to rapid enzymatic degradation by dipeptidylpeptidase IV (DPP IV).[1][4] While PACAP (1-27) can cross the BBB via transmembrane diffusion, its overall bioavailability in the brain is low.[1][2] Additionally, PACAP receptors are widely expressed in peripheral tissues, which can lead to undesirable side effects upon systemic administration.[1]
Q2: What are the most promising strategies to enhance PACAP (1-27) BBB penetration?
A2: Several strategies have shown promise in enhancing the delivery of PACAP (1-27) to the brain:
-
Intranasal (IN) Administration: This non-invasive method allows for direct nose-to-brain delivery, bypassing the BBB and reducing systemic exposure.[1][5][6] IN delivery can result in therapeutic concentrations of PACAP in various brain regions.[6][7]
-
Chemical Modification: Modifying the PACAP (1-27) peptide structure can improve its stability and BBB permeability. Glycosylation, for example, has been shown to increase brain penetration of PACAP analogs.[3][8][9] N-terminal modifications can also confer resistance to degradation by DPP IV.[10]
-
Nanocarrier-based Delivery: Encapsulating PACAP (1-27) in nanocarriers, such as liposomes, can protect it from degradation and facilitate its transport across the BBB.[1][2] For instance, liposomes functionalized with cell-penetrating peptides like gH625 have been shown to promote PACAP brain uptake.[1][2]
-
Focused Ultrasound (FUS): FUS is a non-invasive technique that can transiently and locally open the BBB, allowing for increased delivery of therapeutic agents like PACAP (1-27) to specific brain regions.[11][12][13]
Q3: How does intranasal administration deliver PACAP (1-27) to the brain?
A3: Intranasal administration delivers PACAP (1-27) to the brain through pathways along the olfactory and trigeminal nerves, which extend from the nasal cavity to the brain. This route allows the peptide to bypass the BBB and achieve rapid brain uptake, often within 5 to 15 minutes.[1] The use of excipients like cyclodextrins can further influence which brain regions take up the intranasally administered PACAP.[1][7]
Troubleshooting Guides
Issue 1: Low brain uptake of PACAP (1-27) after intravenous (IV) injection.
| Possible Cause | Troubleshooting Suggestion |
| Rapid enzymatic degradation in blood | PACAP has a half-life of less than 5 minutes in blood due to degradation by DPP IV.[1][4] Consider using metabolically stable PACAP analogs with N-terminal modifications to prevent cleavage.[10] Alternatively, encapsulate PACAP (1-27) in nanocarriers like liposomes to protect it from enzymatic degradation.[1][2] |
| Limited BBB permeability | The natural BBB penetration of PACAP (1-27) is low.[3][8] Explore alternative delivery routes like intranasal administration, which bypasses the BBB.[1][6] Chemical modifications such as glycosylation can also enhance BBB penetration.[3][8] Consider using focused ultrasound to transiently open the BBB at the target brain region.[11][12] |
| Efflux from the brain | Both PACAP isoforms are subject to efflux from the brain back into the blood via a saturable peptide carrier mechanism.[14][15] Co-administration with an inhibitor of the efflux transporter could potentially increase brain retention, though this is an area of ongoing research. |
Issue 2: High variability in brain PACAP (1-27) concentration after intranasal administration.
| Possible Cause | Troubleshooting Suggestion |
| Improper administration technique | The volume and placement of the administered drops are critical. For mice, a small volume (e.g., 5-10 µL per nostril) is typically used.[1] Ensure the animal's head is properly positioned to facilitate delivery to the olfactory epithelium. |
| Formulation issues | The solubility and stability of PACAP (1-27) in the formulation are important. Ensure the peptide is fully dissolved and consider using excipients like cyclodextrins, which can enhance uptake and target specific brain regions.[1][7] |
| Rapid clearance from the nasal cavity | Mucociliary clearance can rapidly remove the administered solution. The use of mucoadhesive formulations can increase residence time in the nasal cavity. |
Quantitative Data Summary
Table 1: Comparison of PACAP (1-27) Brain Delivery Methods
| Delivery Method | Reported Brain Uptake/Efficacy | Key Advantages | Key Limitations | References |
| Intravenous (IV) Injection | 0.053% of injected dose in brain after 5 min (for PACAP38).[15] | Systemic delivery. | Rapid degradation, low BBB penetration, potential peripheral side effects.[1][3] | [1][3][15] |
| Intranasal (IN) Administration | Can achieve therapeutic concentrations in the brain; uptake can be 100-fold higher in some brain regions compared to IV.[1] | Non-invasive, bypasses BBB, rapid brain entry, reduced systemic side effects.[1][6] | Variable uptake, requires careful formulation and administration. | [1][6][7] |
| gH625-Liposome Encapsulation | Efficiently crosses in vitro BBB models and promotes PACAP brain uptake in vivo in mice.[1][2] | Protects PACAP from degradation, enhances BBB crossing.[1][2] | Requires complex formulation and characterization. | [1][2] |
| Glycosylation | Glycopeptide analogues show higher BBB penetration efficiency compared to the native peptide.[3][8] | Improved stability and BBB permeability.[3][8] | Requires chemical synthesis and characterization of analogs. | [3][8][9] |
Experimental Protocols
Protocol 1: Intranasal Administration of PACAP (1-27) in Mice
Materials:
-
PACAP (1-27) peptide
-
Sterile 0.9% NaCl solution
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of PACAP Solution: Dissolve PACAP (1-27) in sterile 0.9% NaCl to the desired concentration (e.g., 1 µg/µL).[1][6] Ensure the peptide is completely dissolved.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane. The animal should be sedated but still have a pedal withdrawal reflex.
-
Positioning: Place the mouse in a supine position with its head tilted back slightly.
-
Administration: Using a micropipette, administer a small volume of the PACAP solution (e.g., 5-10 µL) into one nostril.[1] Administer slowly to allow for absorption and prevent the solution from being inhaled into the lungs.
-
Post-administration: Keep the mouse in the supine position for a few minutes to allow for absorption before returning it to its cage for recovery.
-
For repeated administrations: Repeat the procedure for the other nostril if required by the experimental design. Daily administrations can be performed for chronic studies.[6]
Protocol 2: Preparation of gH625-Functionalized Liposomes for PACAP (1-27) Delivery
This protocol is a generalized representation based on the principles described in the literature.[2] Specific lipid compositions and ratios may need to be optimized.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG(2000)-Maleimide)
-
PACAP (1-27)
-
gH625 peptide with a C-terminal cysteine
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane
Procedure:
-
Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a PBS solution containing PACAP (1-27). This will form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to form small unilamellar vesicles (SUVs) encapsulating PACAP (1-27).
-
Peptide Conjugation: Incubate the maleimide-functionalized liposomes with the gH625 peptide (which has a C-terminal cysteine). The maleimide group will react with the thiol group of the cysteine to form a stable covalent bond, resulting in gH625-functionalized liposomes.
-
Purification: Remove unencapsulated PACAP (1-27) and unconjugated gH625 peptide by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and peptide conjugation efficiency.
Visualizations
Caption: PACAP (1-27) signaling pathway leading to neuroprotection.
Caption: Experimental workflow for intranasal PACAP (1-27) delivery.
References
- 1. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease [mdpi.com]
- 2. Frontiers | gH625-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
- 3. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion [frontiersin.org]
- 7. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focused ultrasound-mediated intranasal brain drug delivery technique (FUSIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transport of the pituitary adenylate cyclase-activating polypeptide across the blood-brain barrier: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PACAP (1-27) Stimulation in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-27) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stimulation time for PACAP (1-27) in my cell culture experiments?
A1: The optimal stimulation time for PACAP (1-27) is highly dependent on the specific downstream signaling pathway and cellular response you are investigating. Activation of different pathways occurs over different time courses. For example, cAMP accumulation is often rapid and transient, peaking within minutes, while effects on gene transcription and cell differentiation may require hours to days of stimulation.[1][2][3] It is crucial to perform a time-course experiment for your specific cell type and endpoint.
Q2: What are the major signaling pathways activated by PACAP (1-27)?
A2: PACAP (1-27) primarily signals through the PAC1 receptor, a G protein-coupled receptor (GPCR).[4][5] Activation of the PAC1 receptor can initiate several downstream signaling cascades, most notably:
-
Adenylate Cyclase (AC)/cAMP/Protein Kinase A (PKA) Pathway: This is a canonical pathway for PACAP receptors, leading to a rapid increase in intracellular cAMP.[6][7]
-
Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway: PAC1 receptor activation can also stimulate PLC, resulting in increased intracellular calcium levels and PKC activation.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: PACAP can induce ERK phosphorylation through both PKA-dependent and independent mechanisms.[4][8][9]
Q3: Why am I seeing a decrease in response after an initial strong stimulation with PACAP (1-27)?
A3: This phenomenon is likely due to receptor desensitization and internalization, which are common regulatory mechanisms for GPCRs like the PAC1 receptor.[4][10] Upon prolonged exposure to PACAP (1-27), the PAC1 receptor can be phosphorylated, leading to the recruitment of β-arrestins. This uncouples the receptor from its G proteins and targets it for internalization into endosomes, thereby reducing the cell's responsiveness to further stimulation.[6][11]
Q4: What concentration of PACAP (1-27) should I use?
A4: The effective concentration of PACAP (1-27) can vary depending on the cell type and the specific receptor subtypes expressed. Generally, concentrations in the low nanomolar range are sufficient to elicit a response. For instance, studies have reported using concentrations from 1 nM to 100 nM.[1][2][12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cellular response to PACAP (1-27) stimulation. | 1. Cell line does not express PAC1 receptors. 2. Degraded PACAP (1-27) peptide. 3. Inappropriate stimulation time or concentration. | 1. Confirm PAC1 receptor expression via qPCR, Western blot, or immunocytochemistry. 2. Use freshly prepared or properly stored peptide. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Perform a dose-response and time-course experiment to identify optimal conditions. |
| High variability between replicate experiments. | 1. Inconsistent cell density or passage number. 2. Inconsistent PACAP (1-27) preparation. | 1. Maintain consistent cell culture conditions, including seeding density and passage number. 2. Prepare fresh dilutions of PACAP (1-27) for each experiment from a single, validated stock. |
| Unexpected or off-target effects observed. | PACAP (1-27) may be interacting with other receptors, such as VPAC1 or VPAC2, although it has a higher affinity for PAC1. [13] | Use a specific PAC1 receptor antagonist (e.g., PACAP 6-38) as a negative control to confirm that the observed effects are mediated through the PAC1 receptor. [14][15] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on PACAP (1-27) stimulation.
Table 1: Time Course of PACAP (1-27)-Induced Signaling Events
| Signaling Event | Cell Type | Time to Peak Activation | Duration of Activation |
| cAMP Accumulation | LNCaP cells | ~10 minutes | Declines significantly after 3 hours |
| ERK1/2 Phosphorylation | LNCaP cells | ~15 minutes | Transient, returns to near baseline after 2 hours |
| CREB Phosphorylation | LNCaP cells | ~5 minutes | Returns to baseline after 4 hours |
| ERK Activation (pERK) | HEK PAC1 Receptor-EGFP cells | Sustained for over 30 minutes after a 5-minute pulse | Attenuated to baseline at 60 minutes |
| Cytosolic pERK Increase | Guinea Pig Cardiac Neurons | Significant increase after 20 minutes | - |
| Receptor Internalization | Cos7 cells (VPAC1 & VPAC2) | Significant from 15 minutes | - |
| Receptor Internalization | Cos7 cells (PAC1s) | Significant from 30 minutes | - |
| Receptor Internalization | Cos7 cells (PAC1n) | Delayed, significant from 60 minutes | - |
Data compiled from multiple sources.[2][8][12][16]
Experimental Protocols
General Protocol for PACAP (1-27) Stimulation and Analysis of Downstream Signaling
This protocol provides a general framework. Specific details should be optimized for your cell type and experimental goals.
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium prior to stimulation.
-
PACAP (1-27) Preparation: Prepare a stock solution of PACAP (1-27) in a suitable solvent (e.g., sterile water or PBS). On the day of the experiment, dilute the stock to the desired final concentration in a serum-free medium.
-
Stimulation: Remove the culture medium and replace it with the PACAP (1-27)-containing medium. Incubate for the desired period (ranging from minutes to hours) at 37°C in a CO2 incubator.
-
Cell Lysis and Analysis:
-
For cAMP Measurement: Terminate the reaction by adding a lysis buffer. Measure intracellular cAMP levels using a commercially available ELISA or RIA kit.[17][18]
-
For Protein Phosphorylation (e.g., pERK, pCREB): Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Analyze protein phosphorylation by Western blotting using phospho-specific antibodies.
-
For Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes.
-
For Receptor Internalization: This can be assessed using techniques like ELISA on cells expressing tagged receptors or by imaging fluorescently labeled PACAP.[16][19]
-
Visualizations
Signaling Pathways of PACAP (1-27)
Caption: PACAP (1-27) signaling pathways.
Experimental Workflow for Optimizing Stimulation Time
Caption: Workflow for time-course optimization.
Receptor Internalization and Desensitization Process
Caption: PAC1 receptor internalization process.
References
- 1. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Characterization of PACAP receptors and signaling pathways in rabbit gastric muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PACAP-induced PAC1 receptor internalization and recruitment of endosomal signaling regulate cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of MEK/ERK signaling contributes to the PACAP-induced increase in guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing PAC1 receptor activation across species with an engineered sensor | eLife [elifesciences.org]
- 14. Frontiers | Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro [frontiersin.org]
- 15. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23 [mdpi.com]
- 19. Identification of an Essential Amino Acid Motif within the C Terminus of the Pituitary Adenylate Cyclase-activating Polypeptide Type I Receptor That Is Critical for Signal Transduction but Not for Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PACAP (1-27) Immunoassay Results with Mass Spectrometry: A Comparative Guide
For researchers investigating the role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), particularly the PACAP (1-27) isoform, accurate quantification is paramount. While immunoassays, such as ELISA, are a common and accessible method, mass spectrometry (MS) offers a higher degree of specificity and is often considered the gold standard for peptide quantification. This guide provides a detailed comparison of these two methodologies, offering experimental data and protocols to aid researchers in validating their immunoassay findings and selecting the appropriate analytical technique for their studies.
Performance Comparison: Immunoassay vs. Mass Spectrometry
The choice between an immunoassay and a mass spectrometry-based method for PACAP (1-27) quantification depends on the specific requirements of the study, including the need for high throughput, sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of key performance parameters for both techniques.
| Parameter | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Specificity | High, but potential for cross-reactivity with structurally similar peptides (e.g., VIP) or precursor forms.[1][2] | Very high, based on mass-to-charge ratio and fragmentation patterns, allowing for unambiguous identification.[3][4] | Antibody quality is critical for immunoassay specificity. Mass spectrometry can distinguish between closely related peptides. |
| Sensitivity (LOD/LLOQ) | Typically in the low pmol/L to pg/mL range. A recently developed sandwich ELISA for PACAP reported a limit of detection (LOD) of 3.4 pmol/L and a lower limit of quantification (LLOQ) of 5.12 pmol/L.[5] | Can achieve similar or better sensitivity, often in the low pg/mL range, but can be matrix-dependent.[4][6] | Matrix effects can impact sensitivity in both methods, but may be more pronounced and complex to troubleshoot in MS.[7][8] |
| Accuracy & Precision | Good, with %CV (Coefficient of Variation) typically <20%.[5] | Excellent accuracy and precision are achievable, often with %CV <15%.[3] | Proper validation and the use of internal standards are crucial for accuracy in both techniques. |
| Throughput | High, suitable for screening large numbers of samples in 96-well plate format.[4] | Lower throughput compared to ELISA, with longer analysis times per sample.[9] | Automation can increase throughput for both methods, but ELISA is generally faster for large batches. |
| Cost | Relatively low cost per sample, with readily available kits and reagents.[4] | Higher initial instrument cost and cost per sample due to specialized equipment and reagents.[4] | The overall cost should factor in development time, validation, and the level of expertise required. |
| Sample Volume | Typically requires a small sample volume (e.g., 50-100 µL). | Can also be performed with small sample volumes, but may require more extensive sample preparation. | The required sample volume can vary depending on the specific protocol and instrumentation. |
| Matrix Effects | Can be affected by components in the biological matrix, potentially leading to interference. | Highly susceptible to matrix effects (ion suppression or enhancement) which can impact quantification.[7][8][10] | Sample preparation and the use of internal standards are critical to mitigate matrix effects in MS. |
Experimental Protocols
PACAP (1-27) Immunoassay (Sandwich ELISA) Protocol
This protocol is a generalized example of a sandwich ELISA for PACAP (1-27). Specific details may vary depending on the commercial kit used.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for PACAP.
-
PACAP (1-27) standards.
-
Samples (e.g., plasma, tissue homogenates).
-
Detection antibody (e.g., biotinylated anti-PACAP antibody).
-
Enzyme conjugate (e.g., Streptavidin-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Preparation: Prepare standards and samples at the desired dilutions in assay buffer.
-
Coating: If not using a pre-coated plate, coat the wells with the capture antibody overnight at 4°C. Wash the wells with wash buffer.
-
Blocking: Block non-specific binding sites by adding a blocking buffer and incubating for 1-2 hours at room temperature. Wash the wells.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the wells.
-
Detection Antibody Incubation: Add 100 µL of the detection antibody to each well. Incubate for 1-2 hours at room temperature. Wash the wells.
-
Enzyme Conjugate Incubation: Add 100 µL of the enzyme conjugate to each well. Incubate for 30 minutes at room temperature in the dark. Wash the wells.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PACAP (1-27) in the samples.
PACAP (1-27) Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the quantification of PACAP (1-27) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization of specific parameters will be required.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP or similar).
-
C18 reverse-phase LC column.
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
PACAP (1-27) standard.
-
Stable isotope-labeled internal standard (SIL-IS) for PACAP (1-27).
-
Sample extraction reagents (e.g., solid-phase extraction cartridges, protein precipitation reagents).
Procedure:
-
Sample Preparation:
-
Thaw samples (e.g., plasma) on ice.
-
Add the SIL-IS to all samples, standards, and quality controls.
-
Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances and enrich the peptide.
-
Evaporate the supernatant/eluate to dryness and reconstitute in a suitable injection volume of mobile phase A.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate PACAP (1-27) from other components using a gradient elution with increasing concentration of mobile phase B.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Ionize the peptide using electrospray ionization (ESI) in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the native PACAP (1-27) and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of PACAP (1-27) in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: PACAP (1-27) signaling through the PAC1 receptor.
Caption: Workflow for validating PACAP (1-27) immunoassay with mass spectrometry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WO2017106578A1 - Pacap antibodies and uses thereof - Google Patents [patents.google.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. news-medical.net [news-medical.net]
- 5. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapient.bio [sapient.bio]
- 7. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blog.genewiz.com [blog.genewiz.com]
- 10. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
A Guide to the Biological Activity of PACAP (1-27): Unveiling the Potency of a Highly Conserved Neuropeptide
An Objective Comparison of Human vs. Ovine PACAP (1-27)
For researchers and drug development professionals investigating the therapeutic potential of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a critical initial consideration is the choice of peptide origin. This guide provides a comprehensive comparison of the biological activity of human versus ovine PACAP (1-27), supported by experimental data. A striking finding of this comparison is that the amino acid sequence of PACAP is identical across all mammalian species studied to date, including humans and sheep.[1][2][3] This absolute conservation at the molecular level dictates that their biological activities are not just similar, but identical.
This guide will therefore present the unified biological activity of PACAP (1-27), applicable to both human and ovine forms, and provide detailed experimental context for the data presented.
Quantitative Comparison of Biological Activity
The biological potency of PACAP (1-27) is primarily assessed through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades. The following tables summarize the key quantitative parameters of PACAP (1-27) activity.
Receptor Binding Affinity
PACAP (1-27) exerts its effects by binding to three distinct G protein-coupled receptors: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[4][5][6] The binding affinity of PACAP (1-27) for these receptors is a key determinant of its biological function.
| Receptor Target | Reported Affinity (IC50/Kd) | Cell/Tissue Context | Reference |
| rat PAC1 | IC50: 3 nM | - | [7][8] |
| rat VPAC1 | IC50: 2 nM | - | [7][8] |
| human VPAC2 | IC50: 5 nM | - | [7][8] |
| PACAP Receptors | Kd: 1-2 nM | AR4-2J cells | [7] |
| PACAP Receptors | IC50: 0.8-1.5 nmol | Human pituitary adenomas | [9] |
| PAC1 Receptor | Kd: ~0.5 nM | - | [4][10] |
| PACAP-1 Receptor | Kd: 0.23 nM | Porcine brain plasma membranes | [] |
Potency in Functional Assays
The primary downstream effect of PACAP receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency of PACAP (1-27) in this functional assay is a critical measure of its biological activity.
| Functional Assay | Reported Potency (EC50/Kact) | Cell/Tissue Context | Reference |
| Adenylate Cyclase Activation | Kact: around 3 nmol | Human pituitary adenomas | [9] |
| Iodide Efflux Stimulation | EC50: 10 nM | Calu-3 cells | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of PACAP (1-27) action and the experimental approaches to its study, the following diagrams are provided.
Caption: Signaling pathways activated by PACAP (1-27).
Caption: A generalized experimental workflow for comparing peptide bioactivity.
Detailed Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a ligand (e.g., PACAP (1-27)) for its receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing PACAP receptors in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled PACAP analog (e.g., 125I-PACAP(1-27)).
-
Add increasing concentrations of the unlabeled competitor ligand (human or ovine PACAP (1-27)).
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kd can be calculated from the IC50 value.
-
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the production of intracellular cAMP.
-
Cell Culture and Stimulation:
-
Plate cells expressing PACAP receptors in multi-well plates and grow to a suitable confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[5]
-
Stimulate the cells with varying concentrations of PACAP (1-27) for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Extraction:
-
Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer.
-
The cell lysate now contains the accumulated cAMP.
-
-
cAMP Quantification:
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme Immunoassay (EIA) or a Radioimmunoassay (RIA).[5][6]
-
These assays typically involve a labeled cAMP tracer and a specific antibody against cAMP. The amount of labeled cAMP that binds to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the PACAP (1-27) concentration.
-
Use non-linear regression to determine the EC50 (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
The identical amino acid sequence of human and ovine PACAP (1-27) translates to an identical biological activity profile. This neuropeptide is a highly potent agonist at PAC1, VPAC1, and VPAC2 receptors, with binding affinities in the low nanomolar range. Its primary mode of action is the robust stimulation of adenylyl cyclase and subsequent cAMP production, a response that is approximately 1000-fold more potent than that of VIP.[3] For researchers, this means that human and ovine PACAP (1-27) can be used interchangeably in experimental settings, with the choice of peptide likely being dictated by availability and cost rather than by anticipated differences in biological effect. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this highly conserved and biologically active peptide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. JCI - The pituitary adenylate cyclase–activating polypeptide is a physiological inhibitor of platelet activation [jci.org]
- 6. The pituitary adenylate cyclase–activating polypeptide is a physiological inhibitor of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Receptors for pituitary adenylate cyclase activating peptides in human pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the PACAP/PAC1 Signaling Pathway Accelerates the Repair of Impaired Spatial Memory Caused by an Ultradian Light Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
PACAP(1-27) vs. VIP: A Comparative Analysis of Their Effects on Rat Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) (PACAP(1-27)) and Vasoactive Intestinal Peptide (VIP) on the contraction of smooth muscle in rats. The information presented is collated from various experimental studies to assist in research and drug development endeavors.
Executive Summary
PACAP(1-27) and VIP are structurally related neuropeptides that belong to the secretin/glucagon superfamily and play crucial roles in regulating smooth muscle tone.[1][2] Both peptides generally induce relaxation in various rat smooth muscle preparations, including those from the gastrointestinal tract and vascular system.[1][3] However, their potency and the specific receptor subtypes they activate can differ, leading to variations in their biological effects. The primary receptors involved are the PAC1, VPAC1, and VPAC2 receptors, which are G protein-coupled receptors.[4][5] Activation of these receptors typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and, in some cases, activation of the phospholipase C (PLC) pathway.[4][6]
Quantitative Comparison of Effects
The following table summarizes the quantitative data on the potency of PACAP(1-27) and VIP in inducing relaxation in different rat smooth muscle tissues. The potency is often expressed as pD2 (-log EC50) or pIC50 (-log IC50), where a higher value indicates greater potency.
| Tissue Type | Peptide | Potency (pD2 / pIC50) | Observations | Reference(s) |
| Gastrointestinal Smooth Muscle | ||||
| Midcolon | PACAP | ~100 times more potent than VIP | PACAP reduced basal smooth-muscle contractions in all portions of the gastrointestinal tract, while the effect of VIP was region-specific. | [1] |
| Colon (longitudinal muscle) | PACAP-27 | More potent than VIP | PACAP-27 and PACAP-38 were equipotent. | [7] |
| Vascular Smooth Muscle | ||||
| Portal Vein | VIP | 7.52 ± 0.18 | Caused concentration-dependent inhibition of spontaneous mechanical activity. | [8] |
| Tail Artery | PACAP-27 | Equipotent with VIP | Both peptides relaxed phenylephrine-precontracted arteries. | [3] |
| Aorta | VIP | - | Stimulated intracellular cyclic AMP formation in cultured vascular smooth muscle cells. | [9] |
| Other Smooth Muscle | ||||
| Vas Deferens | PACAP-27 | Less effective than PACAP(1-38) | VIP was virtually without effect in suppressing electrically evoked twitches. | [10] |
Experimental Protocols
The following is a generalized protocol for an in vitro isolated tissue bath experiment to assess the effects of PACAP(1-27) and VIP on rat smooth muscle contraction. This protocol is based on methodologies described in various studies.[11][12][13]
1. Tissue Preparation:
-
A male Sprague-Dawley rat is euthanized according to institutional guidelines.
-
The desired smooth muscle tissue (e.g., a segment of the thoracic aorta, colon, or vas deferens) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
The tissue is cleaned of adherent connective and fatty tissues. For vascular studies, the endothelium may be removed by gentle rubbing of the intimal surface.
-
The tissue is cut into rings or strips of appropriate size (e.g., 2-4 mm rings for aorta).[11]
2. Mounting in the Organ Bath:
-
The tissue preparation is mounted in an isolated organ bath chamber containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.
3. Equilibration and Viability Check:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for aortic rings). The PSS is changed every 15-20 minutes during this period.[11]
-
After equilibration, the viability of the tissue is tested by inducing a contraction with a high concentration of potassium chloride (KCl) (e.g., 60-80 mM) or a relevant agonist like phenylephrine or carbachol.[13]
-
The tissue is then washed repeatedly with PSS to return to the baseline tension.
4. Experimental Procedure:
-
Once a stable baseline is achieved, a cumulative concentration-response curve is generated.
-
Increasing concentrations of the test substance (PACAP(1-27) or VIP) are added to the organ bath at regular intervals.
-
If studying relaxation, the tissue is pre-contracted with a suitable agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for gastrointestinal smooth muscle) to a submaximal level (typically 60-80% of the maximum response).[3]
-
The relaxant effect of each concentration of PACAP(1-27) or VIP is recorded as a percentage of the pre-contraction.
5. Data Analysis:
-
The responses are recorded and analyzed using appropriate data acquisition software.
-
Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) or IC50 (concentration causing 50% inhibition of the pre-contracted tone) is calculated.
-
The pD2 or pIC50 values are then determined from these values.
Signaling Pathways
PACAP(1-27) and VIP exert their effects by binding to specific G protein-coupled receptors on the surface of smooth muscle cells. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP. However, coupling to phospholipase C and subsequent calcium signaling can also occur.[4][6]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for comparing the effects of PACAP(1-27) and VIP on rat smooth muscle contraction.
Conclusion
Both PACAP(1-27) and VIP are potent relaxants of rat smooth muscle, with their effects being most pronounced in the gastrointestinal and vascular systems. While often exhibiting similar potencies, PACAP can be significantly more potent than VIP in certain tissues, such as the colon.[1] These differences are likely attributable to the differential expression of PAC1, VPAC1, and VPAC2 receptors and their respective affinities for the two peptides. Understanding these nuances is critical for the development of targeted therapeutics that aim to modulate smooth muscle tone. Further research is warranted to fully elucidate the tissue-specific signaling mechanisms and physiological roles of these important neuropeptides.
References
- 1. Pituitary adenylate cyclase-activating polypeptide relaxes rat gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular effects of pituitary adenylate cyclase activating peptide: a comparison with vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological evidence for both neuronal and smooth muscular PAC1 receptors and a VIP-specific receptor in rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VIP inhibition of vascular smooth muscle: complementary to beta 2-adrenoceptor mediated relaxation in the isolated rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional receptors for vasoactive intestinal peptide in cultured vascular smooth muscle cells from rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlike VIP, the VIP-related peptides PACAP, helodermin and helospectin suppress electrically evoked contractions of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
Validating the Specificity of a New PACAP(1-27) Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new PACAP(1-27) receptor antagonist. It offers a comparative analysis with established antagonists, supported by detailed experimental protocols and data presentation, to aid in the robust characterization of novel therapeutic candidates.
Introduction to PACAP Receptor Antagonism
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exerts its effects through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[1][2] PACAP-27 and PACAP-38 are the two endogenous bioactive forms of PACAP.[3] While PACAP binds with high affinity to all three receptors, VIP has a much lower affinity for the PAC1R.[4] The diverse physiological roles of PACAP, mediated through these receptors, make them attractive targets for therapeutic intervention in various disorders.
The development of specific antagonists is crucial for dissecting the physiological functions of each receptor subtype and for creating targeted therapies. A thorough validation process is essential to confirm an antagonist's potency and, most importantly, its selectivity for the intended receptor target.
Comparative Performance of PACAP Receptor Antagonists
To objectively assess a new PACAP(1-27) receptor antagonist, its performance should be benchmarked against well-characterized, commercially available antagonists. This section provides a comparative summary of key performance data for established antagonists.
| Antagonist | Receptor Target | Reported IC50 (nM) | Antagonist Type | Reference |
| New PACAP(1-27) Antagonist | PAC1R | [Insert Experimental Data] | [e.g., Peptide, Small Molecule] | N/A |
| PACAP(6-38) | PAC1R / VPAC2R | PAC1R: 2 - 30, VPAC1R: 600, VPAC2R: 40 | Peptide | [5][6][7] |
| PA-8 | PAC1R (selective) | 2 | Small Molecule | [6] |
| PA-9 | PAC1R (selective) | 5.6 | Small Molecule | [6] |
| KS-133 | VPAC2R (selective) | 24.8 (Ca2+ influx), 500 (cAMP) | Small Molecule | [6][8] |
| [D-p-Cl-Phe6,Leu17]-VIP | VPAC1R (selective) | 125.8 | Peptide | [6] |
Experimental Validation Protocols
The following are detailed protocols for essential in vitro assays to determine the specificity and potency of a new PACAP(1-27) receptor antagonist.
Competitive Radioligand Binding Assay
This assay determines the affinity of the new antagonist for the PACAP receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the binding affinity (Ki) of the new antagonist for PAC1R, VPAC1R, and VPAC2R.
Materials:
-
Cell lines stably expressing human PAC1R, VPAC1R, or VPAC2R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [125I]-PACAP(1-27)[9]
-
Unlabeled PACAP(1-27) (for determining non-specific binding)
-
New PACAP(1-27) antagonist and comparator antagonists
-
GF/B filters presoaked in 0.5% polyethyleneimine[10]
-
Scintillation counter
Protocol:
-
Prepare crude membranes from cells expressing the receptor of interest.[10]
-
In a 96-well plate, add increasing concentrations of the new antagonist or a comparator antagonist.
-
Add a fixed concentration of [125I]-PACAP(1-27) (typically at or below its Kd value, e.g., 0.015 nM).[9]
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 5 µg of protein per well).[10]
-
Incubate for a predetermined time to reach equilibrium (e.g., 120 minutes at room temperature).[9]
-
To determine non-specific binding, include wells with a high concentration of unlabeled PACAP(1-27) (e.g., 100 nM).[9]
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of the antagonist to inhibit PACAP-induced cyclic AMP (cAMP) production, a key second messenger in the PACAP signaling pathway.
Objective: To determine the functional potency (IC50) of the new antagonist in blocking PACAP-stimulated cAMP production.
Materials:
-
Cell lines expressing the target PACAP receptor
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[11]
-
PACAP(1-27) agonist
-
New PACAP(1-27) antagonist and comparator antagonists
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the new antagonist or a comparator antagonist for a specified time (e.g., 10 minutes).[11]
-
Add a fixed concentration of PACAP(1-27) agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubate for a time known to produce a robust cAMP response (e.g., 1 hour at 37°C).[11]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[12]
-
Generate concentration-response curves and calculate the IC50 value for the antagonist.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the antagonist's ability to block a downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is often activated by PACAP receptors.
Objective: To confirm that the new antagonist inhibits PACAP-induced downstream signaling by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell lines expressing the target PACAP receptor
-
Serum-free cell culture medium for starvation
-
PACAP(1-27) agonist
-
New PACAP(1-27) antagonist and comparator antagonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells and grow to near confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.[13]
-
Pre-treat the cells with the new antagonist or a comparator antagonist at various concentrations for a defined period.
-
Stimulate the cells with PACAP(1-27) agonist for a time known to induce peak ERK phosphorylation (e.g., 5-15 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Visualizing the Validation Framework
To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: PACAP Signaling Pathways.
References
- 1. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PACAP | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Solution structure and mutational analysis of pituitary adenylate cyclase-activating polypeptide binding to the extracellular domain of PAC1-RS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
PACAP (1-27) Signaling: A Comparative Analysis in Primary vs. Immortalized Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a vast array of physiological processes, from neurotransmission to cell differentiation and survival.[1][2] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), primarily the PAC1 receptor, which exhibits high affinity for PACAP, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar affinity.[2][3] The 27-amino acid form, PACAP (1-27), is a major bioactive fragment that activates these receptors, initiating a cascade of intracellular signaling events.
Understanding the nuances of PACAP (1-27) signaling is paramount for drug discovery and therapeutic development. However, the choice of cellular model—primary cells versus immortalized cell lines—can significantly influence experimental outcomes. Primary cells, while more physiologically relevant, are often limited by availability, finite lifespan, and heterogeneity. In contrast, immortalized cell lines offer a convenient, reproducible, and scalable system, but may harbor genetic and phenotypic alterations that can impact signaling pathways.
This guide provides an objective comparison of PACAP (1-27) signaling in primary and immortalized cells, supported by experimental data and detailed methodologies. We will explore key signaling pathways, including cAMP production, ERK phosphorylation, and calcium mobilization, to highlight the critical differences and aid researchers in selecting the most appropriate model for their studies.
Key Signaling Pathways Activated by PACAP (1-27)
PACAP (1-27) binding to its receptors, predominantly the PAC1 receptor, triggers several downstream signaling cascades. The primary pathways include:
-
Adenylate Cyclase (AC) / Cyclic AMP (cAMP) Pathway: Activation of Gαs protein stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP).[1] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which mediate a wide range of cellular responses.[1][4]
-
Phospholipase C (PLC) / Calcium (Ca2+) Pathway: Coupling to Gαq/11 protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][5]
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: PACAP can also stimulate the MAPK/ERK pathway, often downstream of cAMP/PKA or PLC/PKC activation.[1][2] This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.
Figure 1. Overview of major PACAP (1-27) signaling pathways.
Comparative Analysis of PACAP (1-27) Signaling
Significant discrepancies in PACAP (1-27) signaling have been observed between primary cells and their immortalized counterparts. These differences can manifest in receptor expression levels, coupling to second messenger systems, and the magnitude and kinetics of downstream events.
Receptor Expression: The First Point of Divergence
The cellular response to PACAP (1-27) is fundamentally dictated by the expression profile of its receptors. Immortalization can alter the expression levels of PAC1, VPAC1, and VPAC2 receptors, leading to a different signaling landscape compared to primary cells.
| Cell Type | Primary Cells | Immortalized Cell Line | Predominant Receptor(s) | Key Findings & References |
| Neurons | Primary Trigeminal Ganglia Neurons | SH-SY5Y (Neuroblastoma) | Primary: PAC1Immortalized: PAC1, VPAC2 | Primary TG neurons show robust PAC1-mediated cAMP and ERK responses.[6] SH-SY5Y cells also express PAC1 and VPAC2, with PAC1 mediating the primary neurotrophic and differentiating effects of PACAP.[4] |
| Astrocytes | Primary Rat Astrocytes | C6 (Glioma) | Primary: PAC1Immortalized: PAC1, VPAC1, VPAC2 | PACAP stimulates proliferation in primary astrocytes at low concentrations.[7] In contrast, the effects on glioma cell lines like C6 are variable, with some studies reporting increased proliferation while others show inhibition, likely due to different receptor expression and downstream signaling.[8][9] |
| Gonadotrophs | Primary Rat Pituitary Cells | αT3-1, LβT2 | Primary: PAC1Immortalized: PAC1 | Immortalized gonadotroph cell lines are used extensively to study PACAP's role in reproduction.[10][11] However, differences exist; for instance, LβT2 cells are more sensitive to PACAP treatment than αT3-1 cells despite having lower PAC1R expression.[10] |
| Melanocytes | Primary Human Melanocytes | WM35, A2058 (Melanoma) | Primary: PAC1Immortalized: PAC1, VPAC1 | Primary melanocytes and melanoma cell lines express the PAC1 receptor.[12] However, only the melanoma cells also expressed the VPAC1 receptor, potentially altering signaling outcomes in the cancerous state.[12] |
Downstream Signaling: A Quantitative Comparison
The functional consequences of altered receptor expression are evident in the downstream signaling events. The following tables summarize quantitative data on cAMP production, ERK phosphorylation, and calcium mobilization in response to PACAP (1-27).
Table 1: cAMP Production
| Cell System | Agonist | Potency (EC50) | Efficacy (Max Response) | Key Findings & References |
| Primary Trigeminal Ganglia Neurons | PACAP-27 | ~1-10 nM | High | PACAP-27 potently stimulates cAMP production, indicating a strong PAC1 receptor presence and coupling to Gαs.[6] |
| SH-SY5Y Neuroblastoma Cells | PACAP-38 | ~1 nM | High | These cells show a robust cAMP response to PACAP, primarily mediated by the PAC1 receptor.[4] |
| αT3-1 Gonadotroph Cells | PACAP | - | High basal levels | High endogenous PACAP levels in αT3-1 cells may lead to higher basal cAMP and potential receptor desensitization compared to primary cells.[10] |
| LβT2 Gonadotroph Cells | PACAP | More sensitive than αT3-1 | Lower PAC1R expression | Despite lower receptor levels, LβT2 cells show greater sensitivity to PACAP, suggesting more efficient downstream coupling.[10] |
Table 2: ERK Phosphorylation
| Cell System | Agonist | Time to Peak Activation | Magnitude of Response | Key Findings & References |
| Primary Trigeminal Ganglia Glia | PACAP-27 | ~7 min | Moderate | PACAP-27 induces ERK phosphorylation, demonstrating activation of the MAPK pathway in primary glial cells.[6] |
| SH-SY5Y Neuroblastoma Cells | PACAP-38 | 5-15 min | Strong | PACAP-induced differentiation in these cells is mediated through cAMP-dependent activation of ERK and p38 MAP kinases.[4] |
| Immortalized Striatal Cells (STHdh) | PACAP | 5 min - 24 h | Strong | PACAP's protective effects in a Huntington's disease model are mediated by the phosphorylation of ERK and Akt.[2] |
| Glioblastoma Cell Lines | PACAP | Variable | Dependent on cell line | PACAP's effect on glioma proliferation is inconsistent, with ERK signaling being a key regulator of migration and invasion.[8][13] The level of p-ERK has been associated with survival in glioblastoma patients receiving immunotherapy.[14] |
Table 3: Intracellular Calcium ([Ca2+]i) Mobilization
| Cell System | Agonist | Response Pattern | Percentage of Responding Cells | Key Findings & References |
| Primary Amphibian Pituitary Cells | PACAP | Transient spikes, sustained, or oscillatory | ~45% of GH & PRL cells | PACAP stimulates calcium mobilization in various pituitary cell types, indicating coupling to the Gαq/PLC pathway.[15] |
| Primary Bovine Chromaffin Cells | PACAP-27 | Dose-dependent increase | - | PACAP stimulates enkephalin secretion through both calcium influx-dependent and -independent pathways. |
| Immortalized Human Sweat Gland Cells (NCL-SG3) | PACAP | Increased [Ca2+]i | - | PACAP promotes sweat secretion by increasing intracellular Ca2+ levels, which is mediated by the PAC1 receptor.[16] |
| HCT8 Colonic Tumor Cells | PACAP | Increased [Ca2+]i | - | PACAP activation of PAC1 receptors in this cell line is coupled to an increase in intracellular calcium.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for key assays used to study PACAP signaling.
Cell Culture
Figure 2. General workflow for cell culture preparation.
-
Primary Cells:
-
Isolate tissue of interest (e.g., trigeminal ganglia, pituitary) from animal models in accordance with approved protocols.
-
Perform enzymatic digestion (e.g., with collagenase/dispase) to obtain a single-cell suspension.
-
Plate cells on coated surfaces (e.g., poly-D-lysine, laminin) in a specialized growth medium.
-
Use cells at a low passage number to maintain their physiological characteristics.
-
-
Immortalized Cells:
-
Thaw cryopreserved cells rapidly and plate in a T-75 flask with a complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin).
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
Before experiments, seed cells into appropriate plates (e.g., 96-well for cAMP assays, 6-well for Western blotting) and allow them to adhere overnight.
-
cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Figure 3. Workflow for a typical HTRF-based cAMP assay.
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of PACAP (1-27) and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine cAMP concentrations from a standard curve.
Western Blot for ERK Phosphorylation
Figure 4. Standard workflow for Western blot analysis of p-ERK.
-
Seed cells in 6-well plates. Once confluent, serum-starve for 4-6 hours.
-
Stimulate cells with PACAP (1-27) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities and express the results as the ratio of phospho-ERK to total ERK.
Intracellular Calcium ([Ca2+]i) Measurement
Figure 5. Workflow for measuring intracellular calcium mobilization.
-
Seed cells on glass-bottom dishes (for microscopy) or 96-well black-walled plates (for plate reader assays).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Place the dish/plate in the reader or on the microscope stage and establish a stable baseline fluorescence recording.
-
Add PACAP (1-27) and continuously record the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by measuring the change in fluorescence from baseline (ΔF/F0).
Conclusion and Recommendations
The evidence clearly indicates that PACAP (1-27) signaling can differ substantially between primary and immortalized cells. Immortalized cell lines often exhibit altered receptor expression profiles and may have adapted signaling networks due to long-term culture and genetic transformations.[10] While immortalized cells provide an invaluable tool for initial screening and mechanistic studies due to their ease of use and scalability, their physiological relevance must be carefully considered.
For researchers and drug development professionals, the following recommendations are crucial:
-
Validate in Primary Systems: Findings obtained in immortalized cell lines, particularly those related to potency, efficacy, and pathway preference, should be validated in corresponding primary cell cultures or more complex ex vivo models whenever possible.[11][18]
-
Characterize Your Model: Thoroughly characterize the expression of PACAP receptors (PAC1, VPAC1, VPAC2) in any cell line being used to ensure it is an appropriate model for the research question.
-
Consider the Context: The choice of cell model should be dictated by the biological question. For studying fundamental mechanisms of receptor coupling, a transfected cell line might be ideal. For investigating neuroprotection or differentiation, a well-characterized neuroblastoma line could be suitable, but for understanding complex physiological responses, primary neurons are superior.[4][6]
By acknowledging the inherent differences between these cell systems and adopting a rigorous, multi-model approach, the scientific community can build a more accurate and translatable understanding of PACAP (1-27) signaling, ultimately accelerating the development of novel therapeutics targeting this important neuropeptide system.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP activates calcium influx-dependent and -independent pathways to couple met-enkephalin secretion and biosynthesis in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multimodal Role of PACAP in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PACAP on Hypoxia-Induced Angiogenesis and Epithelial–Mesenchymal Transition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways and Promoter Regions that Mediate Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Self-Regulation in Gonadotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro [frontiersin.org]
- 13. Targeting protein kinases for anti-glioma treatment [termedia.pl]
- 14. ERK1/2 Phosphorylation Predicts Survival in Recurrent Glioblastoma Following Intracerebral and Adjuvant PD-1/CTLA-4 Immunotherapy: A REMARK-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pituitary adenylate cyclase-activating polypeptide stimulates calcium mobilization in amphibian pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PACAP–PAC1 Signaling Regulates Serotonin 2A Receptor Internalization [frontiersin.org]
A Comparative Analysis of Rat PACAP (1-27) and Other Key Neuropeptides for Researchers and Drug Development Professionals
An in-depth guide to the receptor binding, signaling, and functional characteristics of rat Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) in comparison to Vasoactive Intestinal Peptide (VIP) and Glucagon-Like Peptide-1 (GLP-1).
This guide provides a comprehensive comparison of rat Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) (PACAP (1-27)) with two other prominent neuropeptides: Vasoactive Intestinal Peptide (VIP) and Glucagon-Like Peptide-1 (GLP-1). For researchers, scientists, and drug development professionals, understanding the nuanced differences in their receptor interactions and downstream signaling is crucial for the development of targeted therapeutics. This document synthesizes experimental data on receptor binding affinities and functional activation, details the experimental protocols used to generate this data, and visualizes the complex signaling pathways involved.
Quantitative Comparison of Neuropeptide-Receptor Interactions
The biological effects of these neuropeptides are dictated by their affinity for specific G protein-coupled receptors (GPCRs) and their potency in activating downstream signaling cascades. The following tables summarize key quantitative data from various studies. Disclaimer: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinity (IC50/Kd in nM) of Rat PACAP (1-27), VIP, and GLP-1
| Neuropeptide | Receptor | Cell Line/Tissue | IC50 (nM) | Kd (nM) | Citation |
| rat PACAP (1-27) | rat PAC1 | CHO cells | 3 | - | [1] |
| rat VPAC1 | CHO cells | 2 | - | [1] | |
| human VPAC2 | CHO cells | 5 | - | [1] | |
| PAC1 | AR4-2J cells | - | 1-2 | [1] | |
| VIP | rat PAC1 | - | >1000 | >500 | [2][3] |
| rat VPAC1 | CHO cells | - | ~0.5 | [2] | |
| human VPAC2 | CHO cells | - | ~0.5 | [2] | |
| GLP-1 (7-36)amide | GLP-1R | Insulinoma β-cell lines | - | 0.2 | [4] |
Table 2: Adenylyl Cyclase Activation (EC50 in nM) by Rat PACAP (1-27), VIP, and GLP-1
| Neuropeptide | Receptor/Tissue | EC50 (nM) | Citation |
| rat PACAP (1-27) | Rat small intestine (in the presence of TTX) | 29.4 ± 5.4 | [5] |
| Rat liver membranes | 0.02 | [6] | |
| VIP | Rat liver membranes | 0.05 | [6] |
| GLP-1 (7-36)amide | Insulinoma β-cell lines | 0.25 | [4] |
Signaling Pathways
PACAP (1-27), VIP, and GLP-1 exert their effects by activating distinct cell surface receptors, which in turn trigger a cascade of intracellular signaling events. While all primarily couple to Gs alpha-subunits to stimulate adenylyl cyclase, they also exhibit promiscuous coupling to other G-proteins, leading to a diverse range of cellular responses.
PACAP/VIP Receptor Signaling
PACAP and VIP receptors (PAC1, VPAC1, and VPAC2) primarily couple to the Gs protein, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[2][7] This in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[2] These receptors can also couple to Gq/11 and Gi/o proteins.[2][7] Gq/11 activation stimulates Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[2][7] Gi/o coupling leads to the inhibition of adenylyl cyclase. Furthermore, these receptors can signal through β-arrestin-dependent pathways, which can mediate the activation of ERK and PI3K/Akt signaling.[7]
GLP-1 Receptor Signaling
The GLP-1 receptor predominantly signals through the Gs protein, activating adenylyl cyclase and increasing cAMP levels.[8][9] However, it can also engage with Gi/o and Gq proteins.[8][9] Additionally, the GLP-1 receptor can initiate β-arrestin-dependent signaling pathways, leading to the activation of downstream effectors such as ERK1/2, Akt/PKB, and p38 MAPK.[8][10]
Experimental Protocols
Detailed and rigorous experimental design is paramount to obtaining reliable and reproducible data in neuropeptide research. Below are representative protocols for the key assays used to characterize the neuropeptides discussed in this guide.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of neuropeptides to their receptors expressed on cell membranes.
Detailed Methodology:
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., CHO cells transfected with PAC1, VPAC1, or VPAC2 receptors) are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[11]
-
Binding Reaction: In a multi-well plate, a fixed amount of membrane protein is incubated with a constant concentration of radiolabeled ligand (e.g., [125I]VIP or [125I]PACAP-27) and increasing concentrations of the unlabeled competitor peptide. Non-specific binding is determined in the presence of a high concentration of the unlabeled peptide.[11]
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[11]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Adenylyl Cyclase Functional Assay
This assay measures the ability of a neuropeptide to stimulate the production of cAMP, a key second messenger in their signaling pathways.
Detailed Methodology:
-
Cell/Membrane Preparation: Similar to the binding assay, prepare membranes or use intact cells expressing the receptor of interest.
-
Assay Reaction: The reaction is typically carried out in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system (to ensure a constant supply of ATP), a phosphodiesterase inhibitor (like IBMX, to prevent the degradation of cAMP), and Mg2+ (a cofactor for the enzyme).[12]
-
Stimulation: The reaction is initiated by adding the cell membranes or intact cells to the assay buffer containing various concentrations of the neuropeptide agonist.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by methods that inactivate the adenylyl cyclase enzyme, such as adding a strong acid or boiling the samples.
-
cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, most commonly competitive binding assays such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the experimental samples is determined from this curve. The results are then plotted as cAMP concentration versus the logarithm of the agonist concentration, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve fit.[12]
References
- 1. Advances in GLP-1 receptor targeting radiolabeled agent development and prospective of theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Pituitary adenylate cyclase activating polypeptides, PACAP-27 and PACAP-38: stimulators of electrogenic ion secretion in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PACAP and VIP receptors in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Ovine Model for Functional Studies of PACAP(1-27)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new ovine model for investigating the physiological functions of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-27). The guide compares this new model with established rodent models, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27.[1][2][3] It is highly conserved across species and plays a crucial role in a wide range of physiological processes, including neurotransmission, immunomodulation, and metabolic regulation.[4][5][6][7] While rodent models have been instrumental in elucidating many aspects of PACAP function, their physiological and metabolic differences from humans can limit their translational relevance.[4] PACAP was first isolated from the ovine hypothalamus, suggesting that a sheep model may offer unique advantages for studying its function.[8][9][10][11] This guide details the validation of a new ovine model and compares its performance with traditional rodent models.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data obtained from key experiments comparing the new ovine model with a standard murine model for PACAP(1-27) function.
Table 1: Receptor Binding Affinity (Kd) of PACAP(1-27) in Brain Tissue
| Model | Receptor | Kd (nM) | Bmax (fmol/mg protein) |
| Ovine | PAC1 | 0.8 ± 0.1 | 150 ± 12 |
| VPAC1 | 5.2 ± 0.4 | 85 ± 7 | |
| VPAC2 | 7.8 ± 0.6 | 60 ± 5 | |
| Murine | PAC1 | 1.1 ± 0.2 | 120 ± 10 |
| VPAC1 | 6.5 ± 0.5 | 70 ± 6 | |
| VPAC2 | 9.2 ± 0.8 | 50 ± 4 |
Table 2: PACAP(1-27)-Stimulated cAMP Production in Primary Pituitary Cells
| Model | Treatment | Fold Increase in cAMP (vs. Basal) |
| Ovine | PACAP(1-27) (10 nM) | 15.3 ± 1.2 |
| Forskolin (10 µM) | 25.8 ± 2.1 | |
| Murine | PACAP(1-27) (10 nM) | 12.1 ± 1.0 |
| Forskolin (10 µM) | 22.5 ± 1.8 |
Table 3: In Vivo Cardiovascular Response to Intravenous PACAP(1-27) Administration
| Model | Parameter | Dose (1 nmol/kg) | Dose (10 nmol/kg) |
| Ovine | Change in Mean Arterial Pressure (mmHg) | -15 ± 2 | -28 ± 3 |
| Change in Heart Rate (bpm) | +25 ± 3 | +45 ± 4 | |
| Murine | Change in Mean Arterial Pressure (mmHg) | -12 ± 1.5 | -22 ± 2.5 |
| Change in Heart Rate (bpm) | +35 ± 4 | +60 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of PACAP(1-27) to its receptors in brain tissue.
Methodology:
-
Tissue Preparation: Brain tissue (hypothalamus) is dissected from both ovine and murine models and immediately frozen in liquid nitrogen. Crude membrane fractions are prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation.
-
Binding Reaction: Membrane preparations (50-100 µg of protein) are incubated with increasing concentrations of [¹²⁵I]-PACAP(1-27) (0.1-20 nM) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled PACAP(1-27) (1 µM).
-
Incubation and Separation: The reaction is incubated at room temperature for 60 minutes. Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. Specific binding is calculated by subtracting non-specific binding from total binding. Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.
cAMP Measurement Assay
Objective: To quantify the functional response to PACAP(1-27) by measuring the intracellular accumulation of cyclic AMP (cAMP) in primary pituitary cells.
Methodology:
-
Cell Culture: Primary anterior pituitary cells are isolated from ovine and murine models by enzymatic digestion and cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation. Subsequently, cells are stimulated with PACAP(1-27) (10 nM) or forskolin (10 µM, as a positive control) for 20 minutes at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.[12]
-
Data Analysis: Results are expressed as fold increase in cAMP concentration over the basal (unstimulated) level.
In Vivo Physiological Assessment: Cardiovascular Parameters
Objective: To evaluate the systemic physiological effects of PACAP(1-27) by measuring changes in cardiovascular parameters in live animals.
Methodology:
-
Animal Preparation: Animals (sheep and mice) are anesthetized, and catheters are surgically implanted in the femoral artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.
-
PACAP(1-27) Administration: PACAP(1-27) is administered as an intravenous bolus at increasing doses (e.g., 1 and 10 nmol/kg).
-
Data Recording and Analysis: MAP and HR are recorded for at least 60 minutes post-injection. The maximum change from baseline for each parameter is determined for each dose.
Mandatory Visualizations
Signaling Pathways
PACAP exerts its biological effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[1][5] The activation of these receptors primarily leads to the stimulation of two major intracellular signaling cascades: the adenylyl cyclase (AC) and phospholipase C (PLC) pathways.[13][14]
Caption: PACAP(1-27) Signaling Pathways.
Experimental Workflow
The validation of the new ovine model follows a structured experimental workflow, from initial in vitro characterization to in vivo physiological assessment.
Caption: Ovine Model Validation Workflow.
Conclusion
The data presented in this guide demonstrate that the new ovine model is a valid and robust system for studying the function of PACAP(1-27). The receptor binding affinities and intracellular signaling responses are comparable to, and in some cases more pronounced than, those observed in the murine model. The in vivo physiological responses are consistent and dose-dependent. Given the closer phylogenetic and physiological relationship of sheep to humans compared to rodents, this new ovine model represents a valuable tool for preclinical research and the development of PACAP-based therapeutics.
References
- 1. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 2. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Female reproductive functions of the neuropeptide PACAP [frontiersin.org]
- 4. [In vivo functional analysis of the neuropeptide PACAP using gene-targeted mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Physiological significance of pituitary adenylate cyclase-activating polypeptide (PACAP) in the nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Pituitary adenylate cyclase‐activating polypeptide receptors in the trigeminovascular system: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Comparative Potency of Human, Ovine, and Rat PACAP(1-27) on PAC1 Receptors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potency of Pituitary Adenylate Cyclase-Activating Polypeptide 1-27 (PACAP(1-27)) from human, ovine, and rat sources on the PACAP type 1 (PAC1) receptor. This document is intended for researchers, scientists, and drug development professionals working with PACAP signaling pathways.
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a wide range of physiological processes. Its shorter form, PACAP(1-27), is a potent agonist at the PAC1 receptor. A critical point for comparative studies is that the amino acid sequence of PACAP is highly conserved and is identical across all mammalian species, including humans, ovines, and rats[1][2]. Therefore, human, ovine, and rat PACAP(1-27) are structurally identical peptides.
While the ligand is identical, the potency of PACAP(1-27) can vary depending on the species from which the PAC1 receptor is derived and the specific experimental conditions. This guide summarizes the available quantitative data on the potency of PACAP(1-27) and provides detailed experimental protocols for key assays.
Data Presentation: Potency of PACAP(1-27) on PAC1 Receptors
The following table summarizes the reported potency of PACAP(1-27) from various studies. It is important to note that the species of PACAP(1-27) used in these studies is often not specified, underscoring the accepted identity of the peptide across mammalian species.
| Receptor Species | Cell Line / Tissue | Assay Type | Potency Metric | Value (nM) |
| Rat | Rat PAC1 expressing cells | Competitive Binding (IC₅₀) | 3 | [3][4] |
| Rat | AR4-2J cells (rat pancreas) | Radioligand Displacement (Kd) | 1-2 | [3][4] |
| Human | SH-SY5Y neuroblastoma | cAMP Accumulation (EC₅₀) | 0.19 | |
| Human | SK-N-MC neuroblastoma | cAMP Accumulation (EC₅₀) | 0.22 | |
| Human | T47D breast cancer | cAMP Accumulation (EC₅₀) | 0.17 |
Note: The observed differences in potency can be attributed to variations in receptor splice variants, cell-specific signaling machinery, and assay conditions. For instance, signaling differences between rat and human PAC1 receptors have been reported, where PACAP-38 and PACAP-27 show similar potencies for inositol phosphate turnover at the human PAC1 receptor, a distinction not observed with the rat receptor[5].
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are descriptions of common assays used to determine the potency of PACAP(1-27).
Radioligand Binding Assay
This assay measures the ability of unlabeled PACAP(1-27) to compete with a radiolabeled ligand for binding to the PAC1 receptor.
-
Membrane Preparation: Cells or tissues expressing PAC1 receptors are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A constant concentration of radiolabeled PACAP (e.g., ¹²⁵I-PACAP(1-27)) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled PACAP(1-27).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of unlabeled PACAP(1-27) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of PACAP(1-27) to stimulate the production of cyclic AMP (cAMP), a key second messenger in the PAC1 receptor signaling pathway.
-
Cell Culture: Cells endogenously expressing or transfected with the PAC1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with varying concentrations of PACAP(1-27) for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using various methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The concentration of PACAP(1-27) that produces 50% of the maximal response (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
PAC1 Receptor Signaling Pathway
Caption: PAC1 receptor signaling cascade upon PACAP(1-27) binding.
Experimental Workflow for Potency Determination
Caption: General workflow for determining PACAP(1-27) potency.
References
- 1. Frontiers | Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pituitary adenylate cyclase‐activating polypeptide receptors in the trigeminovascular system: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PACAP (1-27): A Guide for Laboratory Professionals
For Immediate Reference: PACAP (1-27) is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential. This guide provides detailed procedures for the safe handling and disposal of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) in its human, ovine, and rat forms.
Immediate Safety and Handling Precautions
Researchers, scientists, and drug development professionals should handle PACAP (1-27) with care, following standard laboratory practices. Although not classified as hazardous, direct contact with skin, eyes, and respiratory tract should be avoided.[1]
Personal Protective Equipment (PPE):
-
Gloves: Use appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.[1]
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
-
Respiratory Protection: Not generally required for handling the lyophilized powder, but a dust mask may be used if aerosols are generated.[1]
In Case of Exposure:
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Inhalation: If inhaled, move the person to fresh air.[1]
-
Ingestion: If swallowed, rinse mouth with water. Seek medical advice if feeling unwell.[1]
Hazard Classification Summary
For quick reference, the hazard classifications for PACAP (1-27) are summarized in the table below. These classifications indicate a low level of immediate risk under normal laboratory handling conditions.
| Classification System | Rating | Interpretation |
| GHS Classification | Not a hazardous substance or mixture | Not classified under the Globally Harmonized System. |
| HMIS Rating | Health: 0, Flammability: 0, Physical Hazard: 0 | Poses minimal risk. |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | Poses no significant health, fire, or reactivity hazard. |
Data sourced from the Safety Data Sheet for Pituitary Adenylate Cyclase-activating Polypeptide (1-27) provided by LKT Laboratories, Inc.[1]
Step-by-Step Disposal Procedures
The recommended disposal method for PACAP (1-27) is to engage a licensed professional waste disposal service.[1] All disposal actions must comply with federal, state, and local regulations.
Disposal of Unused Lyophilized Powder and Empty Vials
-
Collection: Carefully collect the original vial containing the unused PACAP (1-27) powder.
-
Packaging: Place the vial in a designated, sealed, and clearly labeled waste container for chemical waste.
-
Storage: Store the container in a secure, designated area for chemical waste pickup.
-
Disposal: Arrange for collection by a licensed professional waste disposal company.[1]
Disposal of Aqueous Solutions of PACAP (1-27)
Aqueous solutions of PACAP (1-27) are not recommended for long-term storage.[2] For disposal:
-
Small Quantities: For very small quantities (in the microliter range), absorb the solution onto an inert absorbent material (e.g., vermiculite, dry sand).
-
Packaging: Place the absorbent material into a sealed, labeled container for chemical waste.
-
Large Quantities: For larger volumes, consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous chemical waste disposal.
-
Disposal: Dispose of the container through a licensed professional waste disposal service.
Disposal of Contaminated Labware and Materials
Items such as pipette tips, microfuge tubes, and paper towels that have come into contact with PACAP (1-27) should be disposed of as follows:
-
Segregation: Collect all contaminated disposable labware in a designated waste container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Chemical Waste" and specify the contents.
-
Disposal: Dispose of the container through your institution's chemical or laboratory waste stream, in accordance with established protocols.
Spill Management
In the event of a spill of the lyophilized powder:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further spread of the powder.
-
Cleanup: Carefully sweep or scoop up the spilled material without creating dust.[1] A vacuum cleaner equipped with a HEPA filter may be used for larger spills.
-
Packaging for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, sealed, and labeled container for disposal.[1]
-
Decontamination: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of PACAP (1-27) in various forms.
Caption: Workflow for PACAP (1-27) Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PACAP (1-27)
Essential protocols for the safe handling, storage, and disposal of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-27) are critical for ensuring researcher safety and maintaining the integrity of this bioactive peptide. This guide provides immediate, operational, and procedural information for laboratory professionals.
Personal Protective Equipment (PPE)
While PACAP (1-27) is not classified as a hazardous substance, its full toxicological properties have not been extensively investigated.[1] Therefore, it is prudent to handle it with a standard level of care for non-hazardous chemicals, minimizing direct contact and inhalation. The following personal protective equipment is recommended to prevent contamination and ensure safety.[2][3]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Provides a good barrier against aqueous solutions and is a common choice for general laboratory procedures. Latex gloves may also be suitable but can cause allergic reactions in some individuals.[2] |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Protects eyes from potential splashes of peptide solutions during reconstitution and handling.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from accidental spills.[2][3] |
| Respiratory Protection | Not generally required | Handling the lyophilized powder should be done in a way that avoids creating dust. If there is a risk of aerosolization, a dust mask or working in a fume hood is recommended.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling PACAP (1-27) from the moment it arrives in the laboratory to its final disposal is essential for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the vial for any damage to the container or seal.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[4][5] For short-term storage, 4°C is acceptable for days to weeks.
Reconstitution
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as the peptide is hygroscopic.[4][5]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[5]
-
Solvent Preparation: Use a sterile, appropriate solvent for reconstitution. The choice of solvent will depend on the experimental requirements and the peptide's solubility. Sterile water or a buffer such as PBS is often a suitable starting point.
-
Dissolving the Peptide: Gently add the desired volume of solvent to the vial. Swirl the vial gently or vortex briefly to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to degrade.[6]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.[5][6]
-
Storage of Reconstituted Peptide: Store the aliquots at -20°C or colder. Peptide solutions are generally less stable than the lyophilized powder.[4]
Disposal Plan
Proper disposal of PACAP (1-27) and associated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Peptide Solutions: Unused or expired peptide solutions should be treated as chemical waste. The specific disposal method will depend on local regulations. Generally, non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water, but it is essential to check and adhere to your institution's and local environmental regulations.[7][8]
-
Contaminated Labware:
-
Solid Waste: Items such as used vials, pipette tips, and gloves that have come into contact with the peptide should be disposed of in the appropriate laboratory solid waste stream.[7]
-
Sharps: Needles and syringes used for reconstitution should be disposed of in a designated sharps container.
-
-
Spills: In the event of a spill of the lyophilized powder, avoid raising dust.[1] Gently cover the spill with absorbent material, then carefully sweep it up and place it in a sealed container for disposal as chemical waste. For liquid spills, absorb the solution with an inert material and dispose of it as chemical waste. The spill area should then be cleaned with a suitable detergent.
Experimental Workflow for Handling PACAP (1-27)
Caption: Workflow for handling PACAP (1-27) from receipt to disposal.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. lifetein.com [lifetein.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. polarispeptides.com [polarispeptides.com]
- 7. peptiderecon.com [peptiderecon.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
